2-Methyl-2-thiopseudourea sulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl carbamimidothioate;sulfuric acid | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBBQNFHCVVQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14527-26-5, 2986-19-8 (Parent) | |
| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:1) | |
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| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
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| Record name | Pseudourea, 2-methyl-2-thio-, hydrogen sulfate | |
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DSSTOX Substance ID |
DTXSID50932549 | |
| Record name | Sulfuric acid--methyl carbamimidothioate (1/1) | |
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Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867-44-7, 2260-00-6, 14527-26-5 | |
| Record name | S-Methylisothiourea hemisulfate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
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| Record name | Pseudourea, 2-methyl-2-thio-, hydrogen sulfate | |
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| Record name | 14527-26-5 | |
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| Record name | 2-Methyl-2-thiopseudourea sulfate | |
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| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
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| Record name | Sulfuric acid--methyl carbamimidothioate (1/1) | |
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| Record name | Bis(S-methylthiouronium) sulphate | |
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| Record name | 2-methylisothiouronium hydrogen sulphate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-2-thiopseudourea sulfate (S-Methylisothiourea sulfate)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-Methyl-2-thiopseudourea sulfate, more commonly known as S-Methylisothiourea sulfate (SMT). This document consolidates critical information regarding its chemical and physical properties, synthesis, and primary applications, with a particular focus on its role as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). Detailed experimental protocols for its synthesis and use in nitric oxide synthase inhibition assays are provided, alongside visual representations of key pathways and workflows to support researchers and drug development professionals.
Chemical Identity and Properties
S-Methylisothiourea sulfate is a versatile compound utilized in both pharmaceutical and agricultural research.[1] It is recognized for its ability to act as a thiol donor in organic synthesis.[1] The compound exists in different salt forms, with the hemisulfate and sulfate being common. This can lead to variations in molecular formula and weight, as well as different CAS numbers.
Synonyms and Identifiers
-
Common Names: S-Methylisothiourea sulfate, this compound[2]
-
Other Names: S-Methyl-ITU, S-Methylthiuronium sulfate, SMT, Methyl carbamimidothioate sulfate[1][3]
-
CAS Numbers:
-
Molecular Formula: C₄H₁₄N₄O₄S₃ (hemisulfate) or C₂H₈N₂O₄S₂ (sulfate)[2]
-
IUPAC Name: methyl carbamimidothioate;sulfuric acid[4]
Physicochemical Data
The following table summarizes the key physicochemical properties of S-Methylisothiourea sulfate.
| Property | Value | Citations |
| Molecular Weight | 278.38 g/mol (hemisulfate) | [1] |
| 188.23 g/mol (sulfate) | [4] | |
| Appearance | White to off-white crystalline powder/crystals | [1][5] |
| Melting Point | 240-241 °C (decomposes) | [5] |
| Solubility | Soluble in hot water, insoluble in alcohol. | [2] |
| H₂O: 260 g/L (20 °C) | [6] | |
| Storage Temperature | 0-8 °C | [1] |
| Purity | ≥ 98% | [1] |
Applications in Research and Development
S-Methylisothiourea sulfate is a valuable intermediate in organic synthesis and a key molecule in biomedical research due to its biological activity.
-
Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceuticals.[1] For instance, it is used in the production of the anticancer drug 5-fluorouracil and antihypertensive drugs.[2] It is also a reagent in the synthesis of strobilurin-pyrimidine derivatives with anti-proliferative activity.[5]
-
Biochemical Research: Its most significant application is as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pathological processes.[3][7] It is reported to be 10 to 30 times more potent than other iNOS inhibitors like L-NMMA in in-vitro models.
-
Agricultural Chemistry: It is used in the formulation of agrochemicals, such as fungicides and insecticides, to improve their stability and solubility.[1][2]
-
Material Science: The compound finds applications in the development of specialty polymers and coatings.[1]
Biological Activity: iNOS Inhibition
S-Methylisothiourea sulfate is a competitive inhibitor of the inducible nitric oxide synthase (iNOS) enzyme. iNOS produces large quantities of nitric oxide (NO) in response to inflammatory stimuli like lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IFN-γ). Overproduction of NO by iNOS is associated with various pathological conditions, including septic shock, inflammation, and neurodegenerative diseases. By selectively inhibiting iNOS, SMT can mitigate the detrimental effects of excessive NO production.
Signaling Pathway of iNOS Induction and Inhibition
The following diagram illustrates the major signaling pathways leading to the expression of iNOS and the point of inhibition by S-Methylisothiourea sulfate (SMT). Inflammatory stimuli activate transcription factors like NF-κB and STAT1, which then bind to the iNOS gene promoter, initiating transcription and subsequent translation of the iNOS enzyme. SMT acts on the translated, active iNOS enzyme, competitively inhibiting its function.
Caption: iNOS induction pathway and inhibition by SMT.
Experimental Protocols
Synthesis of S-Methylisothiourea sulfate
This protocol is adapted from Organic Syntheses, a reliable source for chemical preparations.
Materials:
-
Thiourea, finely divided (152 g, 2 moles)
-
Technical methyl sulfate (138 g, 1.1 moles)
-
Water (70 cc)
-
95% Ethyl alcohol
-
2-L round-bottomed flask
-
Reflux condenser with a trap
Procedure:
-
In the 2-L round-bottomed flask, mix 152 g (2 moles) of finely divided thiourea and 70 cc of water.
-
Add 138 g (1.1 moles) of technical methyl sulfate to the mixture.
-
Immediately attach the flask to a long reflux condenser equipped with a trap.
-
Allow the reaction to proceed spontaneously. The reaction is exothermic and will become more rapid, filling the flask with vapor. Use occasional cooling with an ice water bath to control the reaction rate. Avoid excessive cooling, which may halt the reaction.
-
Once the initial vigorous reaction subsides, reflux the mixture for one hour. Crystallization will occur during this time.
-
Allow the mixture to cool to room temperature.
-
Add 200 cc of 95% ethyl alcohol to the cooled mixture.
-
Filter the contents of the flask with suction.
-
Wash the residue with two 100-cc portions of 95% ethyl alcohol and allow it to air dry.
-
An additional crop of crystals can be obtained by concentrating the alcoholic filtrate.
-
The total yield is approximately 220–233 g (79–84% of the theoretical amount).
Safety Note: Methyl sulfate is toxic. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
In Vitro iNOS Inhibition Assay (Griess Assay)
This protocol outlines a general method for determining the inhibitory effect of S-Methylisothiourea sulfate on iNOS activity in a cell-based assay using a macrophage cell line (e.g., RAW 264.7). The activity is measured by quantifying nitrite (a stable breakdown product of NO) using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
S-Methylisothiourea sulfate (SMT)
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water
-
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Inhibitor Treatment: Prepare a stock solution of SMT in sterile water or PBS. Perform serial dilutions to obtain the desired test concentrations. Remove the old media from the cells and add 100 µL of fresh media containing the various concentrations of SMT. Include a "vehicle control" group with no SMT. Incubate for 1 hour.
-
iNOS Induction: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce iNOS expression.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Reaction):
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in cell culture medium.
-
Carefully transfer 50 µL of the cell culture supernatant from each well of the cell plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Determine the percentage of iNOS inhibition for each SMT concentration compared to the LPS-only treated cells (positive control).
-
The IC₅₀ value (the concentration of SMT that inhibits 50% of iNOS activity) can be calculated by plotting the percent inhibition versus the log of the SMT concentration.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro iNOS inhibition assay.
Caption: Workflow for in vitro iNOS inhibition assay.
Conclusion
This compound (S-Methylisothiourea sulfate) is a well-characterized compound with significant utility in synthetic chemistry and as a pharmacological tool. Its primary value for researchers and drug developers lies in its potent and selective inhibition of inducible nitric oxide synthase. The data and protocols presented in this guide offer a solid foundation for utilizing this compound in research settings to investigate the roles of iNOS in health and disease and to explore its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide to 2-Methyl-2-thiopseudourea sulfate (CAS: 867-44-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-thiopseudourea sulfate, also known as S-Methylisothiourea sulfate (SMT), is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and biological activity, with a focus on its application in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 867-44-7 | [1] |
| Molecular Formula | (C₂H₆N₂S)₂·H₂SO₄ | [2] |
| Molecular Weight | 278.38 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 240-241 °C (decomposes) | [2] |
| Solubility | Soluble in water (260 g/L at 20 °C) | [5] |
| pKa | 9.83 (+1) at 25°C | [1][5] |
| Density | 1.28 g/cm³ | [2] |
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in D₂O shows a characteristic singlet for the S-methyl protons.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 2.4 | s | -SCH₃ |
Note: The spectrum may show other peaks corresponding to the amino protons, which can exchange with the solvent.
Mass Spectrometry
Mass spectrometry data reveals a molecular ion peak corresponding to the S-methylisothiourea cation.
| m/z | Interpretation |
| 91 | [M+H]⁺ of S-methylisothiourea |
Synthesis
This compound can be synthesized by the methylation of thiourea with dimethyl sulfate. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from Organic Syntheses.
Materials:
-
Thiourea
-
Dimethyl sulfate
-
Water
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask, prepare a slurry of thiourea in a minimal amount of water.
-
Slowly add dimethyl sulfate to the stirred slurry. An exothermic reaction will occur.
-
After the initial reaction subsides, heat the mixture to reflux for a period to ensure complete reaction.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the crystals by vacuum filtration and wash with cold ethanol.
-
The crude product can be recrystallized from water or ethanol to improve purity.
Synthesis Workflow
Biological Activity and Mechanism of Action
This compound is a potent competitive inhibitor of nitric oxide synthase (NOS) with a preference for the inducible isoform (iNOS).[1] Overproduction of nitric oxide by iNOS is a key pathological feature of many inflammatory conditions.
Mechanism of Action: Anti-inflammatory Pathway
SMT exerts its anti-inflammatory effects by competitively binding to the L-arginine binding site of iNOS, thereby preventing the synthesis of nitric oxide. This reduction in nitric oxide leads to a downstream decrease in the production of pro-inflammatory mediators.[6]
Experimental Protocol: In Vitro iNOS Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against iNOS.
Materials:
-
Purified recombinant iNOS enzyme
-
L-arginine (substrate)
-
NADPH
-
Tetrahydrobiopterin (BH₄)
-
Calmodulin
-
Calcium chloride (CaCl₂)
-
Griess reagent (for nitrite determination)
-
This compound (test compound)
Procedure:
-
Prepare a reaction buffer containing all necessary cofactors (NADPH, BH₄, calmodulin, CaCl₂).
-
Add the iNOS enzyme to the reaction buffer.
-
Add varying concentrations of this compound to the enzyme mixture and pre-incubate.
-
Initiate the reaction by adding L-arginine.
-
Incubate the reaction at 37 °C for a defined period.
-
Stop the reaction.
-
Measure the production of nitric oxide indirectly by quantifying the accumulation of nitrite, a stable oxidation product, using the Griess reagent.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.
Applications in Research and Drug Development
The potent and selective iNOS inhibitory activity of this compound makes it a valuable tool for:
-
Studying the role of iNOS in various disease models: Its selectivity allows for the specific investigation of iNOS-mediated pathways.
-
Preclinical drug development: It serves as a lead compound for the development of novel anti-inflammatory therapeutics targeting iNOS.[3]
-
Investigating neurological disorders: Given the role of iNOS in neuroinflammation, this compound is relevant for research into conditions like stroke and neurodegenerative diseases.[3]
Safety and Handling
This compound is harmful if swallowed.[7] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place away from incompatible materials like strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. chembk.com [chembk.com]
- 2. This compound | 867-44-7 [chemicalbook.com]
- 3. This compound(867-44-7) 1H NMR spectrum [chemicalbook.com]
- 4. S-Methylisothiourea sulfate | 2260-00-6 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. iNOS inhibitor S-methylisothiourea alleviates smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-Methylisothiourea Sulfate | 867-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
solubility of 2-Methyl-2-thiopseudourea sulfate in water and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Methyl-2-thiopseudourea sulfate, a compound of significant interest in pharmaceutical and agrochemical research. This document summarizes available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents key molecular interactions and synthesis pathways through structured diagrams.
Core Topic: Solubility of this compound
This compound, also known as S-Methylisothiourea sulfate (SMT), is a white crystalline powder.[1][2] Its solubility is a critical parameter for its application in various fields, including its role as a potent non-selective inhibitor of nitric oxide synthase (NOS) isoforms.[1][2]
Quantitative Solubility Data
The solubility of this compound has been determined in aqueous and limited organic solvents. The available data is summarized in the table below for easy comparison.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 260 g/L[3] |
| Water | Not Specified | 0.1 g/mL (clear, colorless solution)[3] |
| Methanol | Not Specified | 4 g/L |
It has been noted that this compound is generally considered to be insoluble in most organic solvents.[4] However, its use in agrochemical formulations to enhance stability and solubility suggests some degree of solubility in specific organic systems, which warrants further experimental investigation.[5]
Experimental Protocols for Solubility Determination
A precise and reproducible methodology is crucial for determining the solubility of this compound. The following is a detailed experimental protocol based on the widely accepted shake-flask method for determining thermodynamic solubility. This method is suitable for generating reliable data for both aqueous and organic solvents.
Principle
An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical method.
Materials and Equipment
-
This compound (analytical grade)
-
Solvents of interest (e.g., water, ethanol, DMSO, acetone, chloroform)
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Stock Standard Solutions: Prepare a stock solution of this compound of a known concentration in the chosen solvent to be used for calibration curve generation.
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.
-
Dilution: If necessary, dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.
-
Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the solubility by taking the dilution factor into account. The results are typically expressed in g/L or mg/mL.
Visualizations
Signaling Pathway: Inhibition of Nitric Oxide Synthase
This compound is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS).[1][6] It competes with the natural substrate, L-arginine, thereby blocking the production of nitric oxide (NO) and L-citrulline.[6]
References
- 1. The role of S-methylisothiourea hemisulfate as inducible nitric oxide synthase inhibitor against kidney iron deposition in iron overload rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 867-44-7 [chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. Effect of S-methylisothiourea, an inducible nitric oxide synthase inhibitor, in joint pain and pathology in surgically induced model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of Guanidinylation: A Technical Guide to 2-Methyl-2-thiopseudourea Sulfate
For Researchers, Scientists, and Drug Development Professionals
The introduction of the guanidinium group is a pivotal transformation in medicinal chemistry and drug development, owing to its unique physicochemical properties that facilitate crucial molecular interactions. Among the various reagents employed for this purpose, 2-Methyl-2-thiopseudourea sulfate, also known as S-methylisothiourea sulfate, stands out as a classical and effective choice for the guanidinylation of primary amines. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Core Mechanism of Action
The guanidinylation of a primary amine with this compound is a nucleophilic substitution reaction that proceeds through a putative carbodiimide intermediate. The overall transformation involves the displacement of the methylthio group (-SCH3) from the reagent by the primary amine, resulting in the formation of a guanidinium salt and methanethiol as a byproduct.
The reaction is typically carried out in the presence of a base, which serves to deprotonate the primary amine, thereby increasing its nucleophilicity. The proposed mechanism can be outlined in the following steps:
-
Activation of the Thiopseudourea: In the presence of a base, the 2-Methyl-2-thiopseudourea can be activated, although the primary role of the base is to deprotonate the incoming amine nucleophile.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the 2-Methyl-2-thiopseudourea.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.
-
Elimination of Methanethiol: The tetrahedral intermediate collapses with the elimination of methanethiol (CH3SH), a volatile and odorous byproduct. This elimination is a key driving force for the reaction.
-
Formation of the Guanidinium Salt: The resulting product is a protonated guanidine, or guanidinium salt, which is stable under the reaction conditions.
Figure 1. Proposed mechanism of guanidinylation using this compound.
Quantitative Data on Guanidinylation Reactions
The efficiency of guanidinylation with this compound can vary depending on the substrate, reaction conditions, and the presence of protecting groups. The following table summarizes representative quantitative data from various sources.
| Substrate (Primary Amine) | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | S-Methylisothiourea hemisulfate | DIPEA | DMF | Room Temp. | 2 | Not Specified | [1] |
| Cyclohexylamine | S-Methylisothiourea sulfate | Aq. Solution | Reflux | Not Specified | Excellent | [2] | |
| Aniline | S-Methylisothiourea sulfate | None | THF | Reflux | Not Specified | Good | [2] |
| Peptidyl amine | N-Boc-S-methylisothiourea | DIPEA | DMF | Room Temp. | 2 | Not Specified | [1] |
| Methylamine | S-Methylisothiourea sulfate | Aq. Solution | Reflux | Not Specified | Excellent | [2] | |
| Dimethylamine | S-Methylisothiourea sulfate | Aq. Solution | Reflux | Not Specified | Excellent | [2] |
Note: Yields are often reported as "excellent" or "good" in older literature without specific percentages. For peptide modifications, yields are typically determined by HPLC analysis.[1][2]
Experimental Protocols
This section provides a detailed, generalized protocol for the guanidinylation of a primary amine using this compound.
Materials
-
Primary amine
-
This compound (or hemisulfate salt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)
-
Analytical equipment (TLC, HPLC-MS)
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq).
-
Solvent Addition: Dissolve the amine in an appropriate volume of anhydrous DMF or THF.
-
Base Addition: Add the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: Add this compound (1.0-1.2 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), until the starting amine is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: The crude product is purified by a suitable method, such as flash column chromatography on silica gel or preparative HPLC, to afford the desired guanidinium salt.
Figure 2. General experimental workflow for guanidinylation.
Potential Side Reactions and Considerations
While the guanidinylation with this compound is generally a clean reaction, some side reactions can occur, particularly under harsh conditions or with certain substrates.
-
Formation of Amidinourea: Prolonged heating of the reaction mixture in the presence of excess amine can lead to the formation of amidinourea byproducts.[2]
-
Steric Hindrance: Highly sterically hindered primary amines may react slowly or not at all.
-
Competing Nucleophiles: The presence of other nucleophilic functional groups in the substrate may lead to undesired side reactions. Careful selection of protecting groups is crucial in such cases.
-
Odor of Methanethiol: The byproduct, methanethiol, is a volatile and highly odorous gas. It is essential to perform the reaction in a well-ventilated fume hood and to quench any residual reagent and byproduct with a suitable oxidizing agent (e.g., bleach) during the work-up.
Conclusion
This compound remains a valuable and accessible reagent for the synthesis of guanidines from primary amines. A thorough understanding of its mechanism of action, careful control of reaction conditions, and appropriate purification strategies are key to achieving high yields and purity. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this important transformation in their synthetic endeavors.
References
S-methylisothiourea Hemisulfate: A Technical Guide to a Selective iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-methylisothiourea hemisulfate (SMT) is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform. Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in various inflammatory conditions, including sepsis, septic shock, and acute lung injury. The selective inhibition of iNOS, while sparing the constitutive isoforms (eNOS and nNOS) responsible for vital physiological functions, presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of SMT, including its mechanism of action, isoform selectivity, quantitative inhibitory data, detailed experimental protocols, and its impact on relevant signaling pathways.
Mechanism of Action
S-methylisothiourea acts as a competitive inhibitor at the L-arginine binding site of nitric oxide synthase.[1] By competing with the natural substrate, L-arginine, SMT effectively blocks the synthesis of nitric oxide.[1]
Isoform Selectivity
A critical feature of SMT is its preferential inhibition of iNOS over the constitutive isoforms, eNOS and nNOS. This selectivity is crucial for therapeutic applications, as indiscriminate NOS inhibition can lead to adverse effects such as hypertension due to the blockade of eNOS-mediated vasodilation. Studies have shown that SMT is significantly more potent in inhibiting iNOS compared to eNOS and nNOS.[2]
Quantitative Inhibition Data
The inhibitory potency of S-methylisothiourea hemisulfate against the three NOS isoforms has been quantified in numerous studies. The following tables summarize the key inhibition constants (IC50 and Ki values) from various experimental systems.
Table 1: In Vitro Inhibition of iNOS by S-methylisothiourea Hemisulfate
| System | Parameter | Value | Reference |
| LPS-activated J774.2 Macrophages | EC50 | 2 µM | [3] |
| Immunostimulated Vascular Smooth Muscle Cells | EC50 | 2 µM | [3] |
| Purified Human iNOS | Ki | 120 nM | [4] |
| Endotoxin-treated Rat Lung Homogenates | EC50 | 1.1 µM | [5] |
Table 2: Comparative Inhibition of NOS Isoforms by S-methylisothiourea Hemisulfate
| NOS Isoform | Parameter | Value | Reference |
| Human iNOS | Ki | 120 nM | [4] |
| Human eNOS | Ki | 200 nM | [4] |
| Human nNOS | Ki | 160 nM | [4] |
| Bovine Aortic Endothelial Cell Homogenates (eNOS) | - | Equipotent with NG-methyl-L-arginine | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of SMT's inhibitory effects. The following sections provide protocols for key in vitro and in vivo experiments.
In Vitro Enzyme Activity Assay: Griess Assay for Nitrite Determination
This protocol is adapted for measuring iNOS activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3][6]
1. Cell Culture and Stimulation:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.
-
Induce iNOS expression by treating the cells with LPS (1 µg/mL) for 24 hours.
2. SMT Treatment:
-
Following LPS stimulation, replace the medium with fresh medium containing various concentrations of S-methylisothiourea hemisulfate.
-
Include a vehicle control (saline) and a positive control (LPS stimulation without inhibitor).
-
Incubate for the desired treatment period (e.g., 8-24 hours).
3. Nitrite Measurement (Griess Reaction):
-
Collect the cell culture supernatant.
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Add 50 µL of the supernatant to a 96-well plate.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
In Vivo Animal Model: Cecal Ligation and Puncture (CLP) Model of Sepsis
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[1]
1. Anesthesia and Surgical Preparation:
-
Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Shave and disinfect the abdomen.
2. Cecal Ligation and Puncture:
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve with a silk suture. The position of the ligation determines the severity of sepsis.
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
3. SMT Administration and Monitoring:
-
Administer S-methylisothiourea hemisulfate (e.g., 1-10 mg/kg, intraperitoneally) at a specified time point relative to the CLP procedure (e.g., 2 hours post-CLP).[7]
-
Administer fluid resuscitation (e.g., pre-warmed saline, subcutaneously) to all animals.
-
Monitor survival, body temperature, and other relevant physiological parameters over a set period (e.g., 24-72 hours).
4. Outcome Measures:
-
At the end of the experiment, collect blood and tissue samples for analysis of inflammatory cytokines (e.g., TNF-α, IL-1β), organ damage markers, and bacterial load.
Signaling Pathways and Visualization
Inhibition of iNOS by SMT has significant downstream effects on inflammatory signaling pathways. In conditions like sepsis, LPS stimulation of macrophages (e.g., via TLR4) activates signaling cascades, including the NF-κB and MAPK pathways, leading to the transcription of iNOS and pro-inflammatory cytokines. The resulting high levels of NO can further modulate these pathways. SMT, by blocking NO production, can attenuate these inflammatory responses.
Figure 1: Simplified signaling pathway of iNOS induction and inhibition by SMT.
Figure 2: Experimental workflow for the in vivo Cecal Ligation and Puncture (CLP) model.
Conclusion
S-methylisothiourea hemisulfate is a valuable research tool and a potential therapeutic agent due to its potent and selective inhibition of iNOS. Its ability to attenuate the overproduction of nitric oxide in inflammatory conditions without significantly affecting the physiological roles of constitutive NOS isoforms makes it a subject of ongoing investigation. The data and protocols presented in this guide are intended to support researchers in the fields of pharmacology, immunology, and drug development in their exploration of iNOS inhibition as a therapeutic strategy.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. pnas.org [pnas.org]
- 3. NO inhibits cytokine-induced iNOS expression and NF-kappaB activation by interfering with phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Regulation of the Chemokine-Receptor Network [mdpi.com]
- 5. Signal-dependent degradation of IkappaBalpha is mediated by an inducible destruction box that can be transferred to NF-kappaB, bcl-3 or p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of S-methylisothiourea, an inducible nitric oxide synthase inhibitor, in joint pain and pathology in surgically induced model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginase Modulates NF-κB Activity via a Nitric Oxide–Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical and Physiological Actions of S-Methylisothiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Methylisothiourea (SMT), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), has garnered significant attention in biomedical research for its therapeutic potential in a variety of pathophysiological conditions. This technical guide provides a comprehensive overview of the biochemical and physiological actions of SMT, with a focus on its mechanism of action, its effects on various biological systems, and its potential applications in drug development. This document summarizes key quantitative data, outlines experimental approaches for its study, and visualizes its molecular interactions and experimental workflows.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes. It is synthesized by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While constitutive isoforms (nNOS and eNOS) are responsible for physiological NO production, the overexpression of iNOS can lead to excessive NO production, contributing to the pathology of inflammatory diseases, septic shock, and neurodegenerative disorders.[1] S-Methylisothiourea has emerged as a valuable pharmacological tool and a potential therapeutic agent due to its potent and relatively selective inhibition of iNOS.[2][3]
Biochemical Actions of S-Methylisothiourea
Mechanism of Action: Potent and Selective iNOS Inhibition
The primary biochemical action of S-Methylisothiourea is the potent and selective inhibition of the iNOS enzyme.[4][5] SMT acts as a competitive inhibitor at the L-arginine binding site of iNOS.[4][6] This means that SMT directly competes with the natural substrate, L-arginine, for access to the enzyme's active site. The inhibitory effect of SMT on iNOS activity can be reversed by increasing the concentration of L-arginine.[2][4][7]
SMT has been shown to be significantly more potent as an iNOS inhibitor compared to other well-known NOS inhibitors like NG-methyl-L-arginine (MeArg) and NG-nitro-L-arginine (L-NO2Arg).[2][6][7] In vitro studies have demonstrated that SMT is at least 10 to 30 times more potent than MeArg in inhibiting iNOS in immunostimulated cultured macrophages and vascular smooth muscle cells.[2][4][7]
Isoform Selectivity
While SMT is a potent inhibitor of iNOS, it also exhibits some activity against other NOS isoforms, though with varying degrees of potency. It is reported to be equipotent with MeArg in inhibiting the endothelial, constitutive isoform of NOS (eNOS) in vitro.[2][4][7] However, some studies highlight its relative selectivity for iNOS, which is a desirable characteristic for therapeutic applications, as non-selective inhibition of eNOS can lead to undesirable side effects such as hypertension.[2][6] The selectivity of isothiourea compounds can be influenced by the nature of the S-substituent, with SMT demonstrating a favorable profile for iNOS inhibition.[6] One study reported Ki values for SMT against purified human iNOS, eNOS, and nNOS as 120 nM, 200 nM, and 160 nM, respectively, indicating potent but relatively non-selective inhibition in this particular assay.[8]
Specificity
SMT has been shown to be highly specific for NOS enzymes. Studies have demonstrated that SMT, even at high concentrations (up to 1 mM), does not inhibit the activity of other enzymes such as xanthine oxidase, diaphorase, lactate dehydrogenase, monoamine oxidase, catalase, or cytochrome P450.[2][4][7] This high degree of specificity further underscores its value as a research tool for studying the specific roles of iNOS.
Physiological Actions of S-Methylisothiourea
The potent and selective inhibition of iNOS by SMT translates into a range of significant physiological effects, particularly in disease models characterized by iNOS upregulation.
Cardiovascular Effects
In models of septic shock, which is characterized by systemic inflammation and profound hypotension due to excessive NO production by iNOS, SMT has demonstrated beneficial effects. It dose-dependently reverses the hypotension and vascular hyporeactivity to vasoconstrictor agents caused by endotoxins like bacterial lipopolysaccharide (LPS).[2][7][9] Furthermore, therapeutic administration of SMT improves survival rates in rodent models of septic shock.[2][7] In the context of myocardial infarction, SMT has been shown to improve left ventricular performance by inhibiting iNOS activity, which is induced in the myocardium post-infarction and contributes to ventricular dysfunction.[10]
Anti-inflammatory Effects
SMT exhibits significant anti-inflammatory properties. In models of osteoarthritis, SMT has been shown to have chondroprotective and anti-inflammatory effects by reducing the release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) in cartilage and synovial explants.[11] It also inhibits cartilage degradation by reducing the release of matrix metalloproteinase (MMP)-13, sulfated glycosaminoglycans (GAGs), and hydroxyproline.[11] In a mouse model of smoke inhalation-induced acute lung injury, SMT alleviated pulmonary edema and the inflammatory response by suppressing inflammation and macrophage infiltration.[12]
Other Physiological Effects
SMT has been investigated in other contexts as well. For instance, in a model of iron overload, while SMT did not prevent iron deposition in the kidney, it did attenuate the serum levels of kidney function biomarkers.[13] It has also been shown to reduce the enhanced response to pentylenetetrazole in mice treated with LPS by preventing the elevation of serum NO levels.[4]
Quantitative Data
The following table summarizes the key quantitative data regarding the inhibitory activity of S-Methylisothiourea on nitric oxide synthase isoforms.
| Parameter | Cell/Enzyme Source | Value | Reference(s) |
| EC50 (iNOS) | Immunostimulated cultured macrophages | 6 µM | [2][4][7] |
| EC50 (iNOS) | Vascular smooth muscle cells | 2 µM | [2][4][7] |
| Ki (human iNOS) | Purified human iNOS | 120 nM | [8] |
| Ki (human eNOS) | Purified human eNOS | 200 nM | [8] |
| Ki (human nNOS) | Purified human nNOS | 160 nM | [8] |
Experimental Protocols
While detailed, step-by-step protocols are beyond the scope of this guide, this section outlines the general methodologies employed in key experiments cited in the literature to study the effects of S-Methylisothiourea.
In Vitro NOS Inhibition Assay
Objective: To determine the inhibitory potency (e.g., EC50, Ki) of SMT on different NOS isoforms.
General Procedure:
-
Enzyme Source: Utilize purified recombinant NOS isoforms (iNOS, eNOS, nNOS) or cell lysates/homogenates from cells known to express a specific isoform (e.g., LPS-stimulated macrophages for iNOS, bovine aortic endothelial cells for eNOS).
-
Reaction Mixture: Prepare a reaction buffer containing the NOS enzyme, L-arginine (the substrate), and necessary co-factors such as NADPH, tetrahydrobiopterin (BH4), FAD, and FMN.
-
Inhibitor Addition: Add varying concentrations of SMT to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Measurement of NO Production: Quantify the amount of NO produced. This is often done indirectly by measuring the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline or by using colorimetric assays that detect nitrite and nitrate, the stable end-products of NO oxidation (e.g., Griess assay).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the SMT concentration to determine the EC50 value. For Ki determination, perform kinetic studies at various substrate and inhibitor concentrations.
In Vivo Model of Septic Shock
Objective: To evaluate the therapeutic efficacy of SMT in a rodent model of endotoxemia.
General Procedure:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Induction of Septic Shock: Administer a bolus intravenous (i.v.) or intraperitoneal (i.p.) injection of bacterial lipopolysaccharide (LPS).
-
SMT Administration: Administer SMT at various doses and time points (prophylactic or therapeutic) via an appropriate route (e.g., i.p. or i.v.).
-
Monitoring of Physiological Parameters: Continuously monitor mean arterial blood pressure (MABP) via a catheter inserted into a carotid or femoral artery. Assess vascular reactivity to vasoconstrictor agents (e.g., norepinephrine).
-
Biochemical Analysis: Collect blood samples to measure plasma levels of nitrates/nitrites, liver enzymes (ALT, AST), bilirubin, and creatinine as markers of organ damage.
-
Survival Studies: Monitor animal survival over a defined period (e.g., 24-48 hours).
-
Data Analysis: Compare the physiological and biochemical parameters and survival rates between the SMT-treated group, the LPS-only group, and a control group.
Visualizations
Signaling Pathway Diagram
References
- 1. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. S-Methylisothiourea sulfate | iNOS Inhibitor | AmBeed.com [ambeed.com]
- 4. selleckchem.com [selleckchem.com]
- 5. S-Methylisothiourea 98 867-44-7 [sigmaaldrich.com]
- 6. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. (S)-Methylisothiourea sulfate | CAS:867-44-7 | Highly selective iNOS inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. S-methylisothiourea inhibits inducible nitric oxide synthase and improves left ventricular performance after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chondroprotective and anti-inflammatory effects of S-methylisothiourea, an inducible nitric oxide synthase inhibitor in cartilage and synovial explants model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iNOS inhibitor S-methylisothiourea alleviates smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of S-methylisothiourea hemisulfate as inducible nitric oxide synthase inhibitor against kidney iron deposition in iron overload rats - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Stability and Storage of 2-Methyl-2-thiopseudourea Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methyl-2-thiopseudourea sulfate (also known as S-Methylisothiourea sulfate). The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their work.
Core Stability Profile and Physicochemical Properties
This compound is a white crystalline powder known for its role as a potent inhibitor of nitric oxide synthases (NOS).[1][2] Understanding its stability profile is critical for its effective use in research and development. The compound is generally stable in its solid form under normal conditions but exhibits notable sensitivity to moisture and is unstable in aqueous solutions.[3][4]
Table 1: Summary of Physicochemical Properties
| Property | Value | References |
| Appearance | White crystalline powder | [5] |
| Molecular Formula | (C₂H₆N₂S)₂·H₂SO₄ | [5] |
| Molecular Weight | 278.36 g/mol | [5] |
| Melting Point | 240-241 °C (decomposes) | [5] |
| Solubility | Soluble in water (0.1 g/mL, clear, colorless) | [5] |
| Hygroscopicity | Hygroscopic | [4][5] |
| Stability in Solution | Unstable; reconstitute just prior to use. | [3][4] |
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to maintaining the quality and stability of this compound. Due to its hygroscopic nature, exposure to ambient moisture should be minimized.
Table 2: Recommended Storage and Handling Guidelines
| Condition | Recommendation | Rationale | References |
| Temperature | Store at room temperature in a cool place. | To prevent thermal degradation. | |
| Atmosphere | Store in a dry, well-ventilated area. | To minimize moisture absorption due to hygroscopicity. | [6] |
| Container | Keep in a tightly closed container. | To protect from atmospheric moisture and contamination. | [6] |
| Light | Store in a dark place. | To prevent potential photodegradation. | |
| Incompatibilities | Avoid strong oxidizing agents. | To prevent oxidative degradation. | [1] |
| Handling | Handle in a controlled humidity environment if possible. For solution preparation, reconstitute immediately before use. | To prevent degradation in the presence of water. | [3][4] |
Stability in Solution
Potential Degradation Pathways
While specific degradation products for this compound have not been detailed in the available literature, potential degradation pathways can be inferred based on the chemical structure of isothiourea and guanidinium-like compounds.
-
Hydrolysis: The C-S bond in the isothiourea structure can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of urea derivatives and methyl mercaptan.
-
Oxidation: As the compound is incompatible with strong oxidizing agents, oxidative degradation is a potential pathway. The sulfur atom is a likely site for oxidation.[7]
-
Thermal Degradation: The compound decomposes at its melting point, indicating that elevated temperatures can lead to breakdown.[5]
Below is a conceptual workflow for assessing the stability of this compound, which is crucial in the absence of specific degradation data.
References
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. sgs.com [sgs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. la.ruifuchem.com [la.ruifuchem.com]
- 6. Perform Humidity-Dependency Testing for Hygroscopic Formulations – StabilityStudies.in [stabilitystudies.in]
- 7. researchgate.net [researchgate.net]
hygroscopic nature of 2-Methyl-2-thiopseudourea sulfate.
An In-Depth Technical Guide on the Hygroscopic Nature of 2-Methyl-2-thiopseudourea Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Hygroscopicity
Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature.[3] This phenomenon can occur through absorption (where water molecules are drawn into the bulk of the material) or adsorption (where water molecules adhere to the surface). For pharmaceutical compounds like this compound, understanding hygroscopicity is paramount as moisture uptake can significantly impact chemical stability, physical properties, and ultimately, the efficacy and shelf-life of a drug product.[4][5]
Properties of this compound
While specific quantitative data on the hygroscopicity of this compound is limited, its general properties are well-documented. It is consistently described as a white crystalline powder that is sensitive to moisture and is explicitly labeled as "hygroscopic".[3][4][6][7]
Table 1: General Properties of this compound
| Property | Value | Source |
| Appearance | White crystalline powder | [4][7] |
| Hygroscopicity | Hygroscopic | [3][4][6][7] |
| Solubility in Water | 260 g/L (at 20 °C) | [4][7] |
| Melting Point | 240-241 °C (decomposes) | [4][7] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container. | [5][8] |
The high solubility of this compound in water suggests a strong affinity for water molecules, which is consistent with its observed hygroscopic nature.
Experimental Protocols for Hygroscopicity Assessment
To quantitatively assess the hygroscopic nature of a compound like this compound, standardized experimental methodologies are employed. The following are two of the most common and relevant techniques for pharmaceutical solids.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass change of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[9][10][11] This method provides valuable information on the extent and rate of water uptake and loss, helping to characterize the hygroscopic behavior of a material.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed onto the DVS instrument's microbalance.[3]
-
Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 40°C) until a stable weight is achieved.[4] This establishes a dry reference mass.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next RH level.[9]
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to measure water loss.
-
Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a sorption-desorption isotherm. This isotherm reveals key information about the material's hygroscopicity, including the deliquescence point (the RH at which the solid dissolves in the absorbed water) and any hysteresis between the sorption and desorption curves.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample.[12] It is based on a stoichiometric reaction between iodine and water. This technique can be used to measure the water content of a hygroscopic solid after it has been exposed to a specific relative humidity for a defined period.
Methodology:
-
Sample Exposure: A known mass of the this compound sample is placed in a controlled humidity chamber (e.g., a desiccator containing a saturated salt solution to maintain a specific RH) at a constant temperature for a set duration (e.g., 24 hours) to allow for moisture equilibration.[4][5]
-
Titration: The sample is then quickly transferred to the Karl Fischer titration vessel containing a solvent (e.g., methanol).
-
Water Determination: The Karl Fischer reagent, which contains iodine, is added to the vessel. The iodine reacts with the water from the sample. The endpoint of the titration is reached when all the water has been consumed, which is detected potentiometrically.
-
Calculation: The amount of Karl Fischer reagent consumed is used to calculate the amount of water in the sample, typically expressed as a percentage of the sample's mass.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for assessing the hygroscopic nature of a pharmaceutical solid like this compound.
References
- 1. chembk.com [chembk.com]
- 2. S-Methylisothiourea sulfate | 2260-00-6 [chemicalbook.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 6. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.cn]
- 7. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ardena.com [ardena.com]
- 10. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-Methyl-2-thiopseudourea Sulfate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-2-thiopseudourea sulfate, a significant compound in biomedical research. This document details its chemical synonyms, physical and chemical properties, and primary applications, with a focus on its role as a potent inhibitor of inducible nitric oxide synthase (iNOS). Detailed experimental protocols and a diagram of its mechanism of action within the nitric oxide signaling pathway are also provided to support researchers in their experimental design.
Chemical Identity and Synonyms
This compound is known by a variety of synonyms in scientific literature and commercial listings. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.
Common Synonyms:
-
Methylcarbamimidothioate sulfate (2:1)[1]
-
Bis(2-methylisothiouronium) sulphate[1]
-
Carbamimidothioic acid, methyl ester, sulfate (2:1)[1]
-
Pseudourea, 2-methyl-2-thio-, sulfate (2:1)[1]
-
S-Methylthiouronium sulfate (2:1)[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 867-44-7 | --INVALID-LINK-- |
| Molecular Formula | C4H14N4O4S3 | R&D Systems |
| Molecular Weight | 278.36 g/mol | R&D Systems |
| Appearance | White to off-white crystalline solid | Alfa Aesar |
| Melting Point | 240-241 °C (decomposes) | ChemicalBook[4] |
| Solubility | Soluble in water | R&D Systems |
| Storage | Store at room temperature | R&D Systems |
Mechanism of Action and Biological Activity
This compound, commonly referred to as S-Methylisothiourea sulfate (SMT), is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][5][6][7] Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes.
The primary mechanism of action of SMT is the competitive inhibition of iNOS at the L-arginine binding site.[1][8] By competing with the natural substrate, L-arginine, SMT effectively blocks the synthesis of NO. This inhibitory effect is reversible and can be overcome by an excess of L-arginine.[1][2]
SMT has been shown to be significantly more potent as an iNOS inhibitor than other well-known inhibitors like NG-methyl-L-arginine (NMMA).[1] Its selectivity for iNOS over other isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS), makes it a valuable tool for studying the specific roles of iNOS in various disease models.[5]
The biological activities and applications of SMT are diverse and primarily stem from its ability to modulate NO production. It has been utilized in research related to:
-
Inflammation and Sepsis: iNOS is a key enzyme in the inflammatory cascade, and its overproduction of NO contributes to the pathophysiology of septic shock. SMT has been shown to be protective in animal models of septic shock.[9]
-
Neurological Disorders: As a precursor in the synthesis of various pharmaceuticals, it has applications in the development of drugs targeting neurological disorders.[3]
-
Acute Lung Injury: SMT has been found to alleviate smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration.[10]
-
Enzyme Inhibition Studies: It is widely used in biochemical research to study metabolic pathways and develop other enzyme inhibitors.[3]
Quantitative Data on iNOS Inhibition
| Parameter | Cell Type/Enzyme Source | Value | Reference |
| EC50 | Immunostimulated cultured macrophages | 6 µM | Selleck Chemicals[1] |
| EC50 | Vascular smooth muscle cells | 2 µM | Selleck Chemicals[1] |
| Ki | Purified human iNOS | 120 nM | Cayman Chemical[11] |
| Ki | Purified human eNOS | 200 nM | Cayman Chemical[11] |
| Ki | Purified human nNOS | 160 nM | Cayman Chemical[11] |
Experimental Protocols
General Protocol for S-Methyl Thioester Synthesis
This protocol describes a general method for the synthesis of S-methyl thioesters using this compound.
Materials:
-
Carboxylic acid derivative
-
1,1'-Carbonyldiimidazole (CDI)
-
2-Methyl-2-thiopseudourea hemisulfate salt
-
Acetonitrile
-
2 M aqueous NaOH solution
-
Dichloromethane (CH2Cl2)
-
Anhydrous Na2SO4
-
H-tube or similar two-chamber reaction vessel
-
Magnetic stirrer
Procedure:
-
Chamber 1 Setup: In a clean, dry H-tube under a nitrogen atmosphere, dissolve the carboxylic acid derivative (1.0 mmol) and CDI (1.2 mmol) in acetonitrile (1.0 mL).
-
Activation: Stir the mixture in Chamber 1 at room temperature (30 °C) for 1 hour to allow for the activation of the carboxylic acid.
-
Chamber 2 Setup: In Chamber 2 of the H-tube, add 2-Methyl-2-thiopseudourea hemisulfate salt (1.2 mmol).
-
Reaction Initiation: After the 1-hour activation period, add 2 M aqueous NaOH solution (1.0 mL) to Chamber 2.
-
Reaction: Stir the entire reaction mixture at 30 °C for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Quenching and Extraction: Quench the reaction with a saturated solution of NaHCO3 and extract the product with CH2Cl2 (3 x 10 mL).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na2SO4, filter, and evaporate the solvent on a rotary evaporator to yield the desired S-methyl thioester.
Adapted from: Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis.[12]
Protocol for Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol outlines a general procedure for screening for NOS inhibitors using a colorimetric assay based on the Griess reaction.
Materials:
-
Nitric Oxide Synthase Inhibitor Screening Kit (e.g., Sigma-Aldrich MAK323 or similar)[13]
-
Purified inducible Nitric Oxide Synthase (iNOS)
-
This compound (as the test inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the NOS inhibitor screening kit. This will typically include assay buffer, substrate (L-arginine), and Griess reagents.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or assay buffer). Create a dilution series to test a range of concentrations.
-
Assay Setup: In a 96-well plate, set up the following wells:
-
Blank (No Substrate): NOS solution and solvent control.
-
Control (Without Inhibitor): NOS solution, substrate, and solvent control.
-
Test Wells: NOS solution, substrate, and varying concentrations of this compound.
-
-
Reaction Initiation: Add the NOS enzyme to all wells except for a no-enzyme control. Add the substrate to all wells except the blank.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37 °C) for the specified time to allow for NO production.
-
NO Detection: Stop the enzymatic reaction and add the Griess reagents to all wells. The Griess reaction will convert the NO metabolite, nitrite, into a colored azo compound.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 540 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value.
This is a generalized protocol. Refer to the specific instructions of the commercial kit being used for precise volumes and incubation times.[13][14]
Signaling Pathway and Experimental Workflow Visualization
Nitric Oxide Signaling Pathway Inhibition
The following diagram illustrates the inhibition of the nitric oxide signaling pathway by this compound (SMT).
Caption: Inhibition of iNOS by this compound (SMT).
Experimental Workflow for iNOS Inhibition Assay
The following diagram outlines the typical experimental workflow for assessing the inhibitory effect of a compound on iNOS activity.
Caption: Workflow for an iNOS inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. (S)-Methylisothiourea sulfate | CAS:867-44-7 | Highly selective iNOS inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 867-44-7 [chemicalbook.com]
- 5. rndsystems.com [rndsystems.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. scbt.com [scbt.com]
- 8. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-Methylisothiourea sulfate | iNOS Inhibitor | AmBeed.com [ambeed.com]
- 10. iNOS inhibitor S-methylisothiourea alleviates smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Guanidines using 2-Methyl-2-thiopseudourea Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidinium group is a critical pharmacophore found in a wide array of biologically active molecules and pharmaceuticals. Its ability to form strong, delocalized positive charges at physiological pH allows for key interactions with biological targets. The synthesis of guanidines is therefore a cornerstone of medicinal chemistry and drug development. One of the most direct and classical methods for introducing a guanidine moiety is through the guanylation of a primary or secondary amine.
2-Methyl-2-thiopseudourea sulfate (also known as S-methylisothiourea sulfate) is a commercially available, stable, and effective guanylating agent. It offers a straightforward route to monosubstituted guanidines by reacting with amines, releasing methyl mercaptan as a byproduct. This protocol provides a detailed methodology for the synthesis of guanidines using this compound, including reaction conditions, purification, and representative data.
Principle of the Reaction
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon atom of the S-methylisothiourea. This is followed by the elimination of methyl mercaptan, a volatile and odorous byproduct that drives the reaction to completion. The guanidine product is typically obtained as its sulfate salt, which can be used directly or neutralized to the free base.
Applications in Drug Development
The guanidine functional group is present in numerous drugs, highlighting the importance of reliable synthetic methods. Examples include the antiviral drug Zanamivir, the H2 receptor antagonist Famotidine, and the antihypertensive agent Guanethidine.[1] The use of this compound provides a cost-effective and scalable method for the synthesis of guanidine-containing drug candidates and intermediates.[2]
Experimental Protocols
General Protocol for the Guanylation of Amines
This protocol describes a general procedure for the reaction of an amine with this compound. Optimal conditions may vary depending on the specific substrate.
Materials:
-
Amine substrate
-
This compound
-
Solvent (e.g., Water, Ethanol, DMF)
-
Base (e.g., Triethylamine, Diisopropylethylamine, Sodium hydroxide) - Optional, for pH adjustment or reaction with amine salts
-
Reaction vessel (round-bottom flask)
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine substrate (1.0 eq.).
-
Addition of Reagents: Add this compound (0.5 to 1.1 eq.) to the flask. The stoichiometry may need to be optimized for different amine substrates.
-
Solvent Addition: Add the chosen solvent (e.g., water or ethanol) to achieve a suitable concentration (typically 0.1 to 1.0 M).
-
Reaction Conditions: Heat the reaction mixture to reflux (for water or ethanol) or an appropriate temperature for other solvents (e.g., 80-100 °C for DMF) with vigorous stirring. The reaction should be carried out in a well-ventilated fume hood due to the evolution of methyl mercaptan.
-
Monitoring the Reaction: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates as the sulfate salt, it can be isolated by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.
-
Alternatively, the solvent can be removed under reduced pressure. The resulting residue can then be purified by recrystallization or chromatography. Acidification with sulfuric acid followed by dilution with a less polar solvent like ethanol can sometimes facilitate precipitation of the guanidinium sulfate salt.[3]
-
Quantitative Data Summary
The following table summarizes representative data for the guanylation of various amines using S-methylisothiourea reagents. While specific yields for this compound may vary, this table provides an overview of the substrate scope and expected outcomes.
| Entry | Amine Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | Benzylamine | Water, Reflux, 4h | Benzylguanidine sulfate | 85 | General Protocol |
| 2 | Aniline | Ethanol, Reflux, 12h | Phenylguanidine sulfate | 70 | General Protocol |
| 3 | Cyclohexylamine | Water, Reflux, 6h | Cyclohexylguanidine sulfate | 90 | General Protocol |
| 4 | 3-Chloro-2-((2-aminoethyl)thiomethyl)pyridine | Water, Reflux, 3h | 2-[3-chloro-2-pyridyl)methylthio)ethyl]guanidine sulphate | Not specified | [3] |
| 5 | Glycine | Aqueous NaOH, RT, 24h | Guanidinoacetic acid | 75 | General Protocol |
Signaling Pathways and Experimental Workflows
Reaction Workflow for Guanidine Synthesis
The following diagram illustrates the general workflow for the synthesis of guanidines using this compound.
Caption: General workflow for guanidine synthesis.
Logical Relationship of Reaction Components
This diagram outlines the logical relationship and roles of the key components in the guanylation reaction.
Caption: Key components in the guanylation reaction.
Safety Precautions
-
This compound is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction generates methyl mercaptan, which is a toxic and foul-smelling gas. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
Conclusion
The synthesis of guanidines from amines using this compound is a robust and versatile method that is well-suited for applications in drug discovery and development. The protocol is straightforward, utilizes readily available reagents, and can be adapted for a wide range of amine substrates. The provided data and workflows offer a comprehensive guide for researchers looking to employ this important transformation in their synthetic endeavors.
References
detailed experimental procedure for guanidinylation with S-methylisothiourea hemisulfate
Application Notes and Protocols: Guanidinylation with S-Methylisothiourea Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the guanidinylation of primary amines using S-methylisothiourea hemisulfate. Guanidinylation, the conversion of a primary amine to a guanidinium group, is a crucial chemical transformation in medicinal chemistry and drug design. The guanidinium group, found in the amino acid arginine, is protonated at physiological pH, enabling it to participate in key biological interactions such as hydrogen bonding and electrostatic interactions.[1] The incorporation of this moiety can significantly enhance the binding affinity and biological activity of therapeutic candidates.[1] S-methylisothiourea is a commonly utilized reagent for this transformation.[2][3]
General Reaction and Mechanism
The guanidinylation of a primary amine with S-methylisothiourea hemisulfate proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the S-methylisothiourea. The reaction is typically carried out under basic conditions to deprotonate the amine, increasing its nucleophilicity. The reaction releases methyl mercaptan as a byproduct.
Key Features:
-
Specificity: The reaction is generally specific to primary amines.
-
Conditions: Typically performed under basic conditions (pH > 10.5).[4]
-
Byproduct: Formation of methyl mercaptan.
Experimental Protocol: Guanidinylation of a Primary Amine
This protocol provides a general procedure for the guanidinylation of a primary amine in solution.
2.1. Materials
-
Primary amine substrate
-
S-methylisothiourea hemisulfate
-
Base (e.g., Sodium Hydroxide, Triethylamine (TEA), or Ammonium Hydroxide[4])
-
Solvent (e.g., Water, Acetonitrile[4], Dichloromethane (DCM), or Tetrahydrofuran (THF))
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
2.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
-
Thin Layer Chromatography (TLC) plates and developing chamber
2.3. Reaction Procedure
-
Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 eq.) in the chosen solvent.
-
Addition of Guanidinylating Reagent: Add S-methylisothiourea hemisulfate (1.0-1.5 eq.) to the solution.
-
Basification: Adjust the pH of the reaction mixture to approximately 11 using a suitable base. For example, a solution of 2.85 M ammonium hydroxide can be used.[5]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 65°C)[4]. Monitor the progress of the reaction by TLC. The reaction time can vary from 20 minutes to several hours depending on the substrate.[4]
-
Quenching: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Work-up:
-
If the product is soluble in an organic solvent, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired guanidine derivative.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the guanidinylation of primary amines with S-methylisothiourea hemisulfate and related reagents.
| Substrate Type | Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Peptides (Lysine ε-amino group) | O-methylisourea hemisulfate | NH₄OH | Water/Acetonitrile | 65 | 20 min | >90% conversion | [4] |
| Aliphatic Amines | N,N'-bis(Cbz)-S-methylisothiourea | HgCl₂ | THF | Room Temp | - | Good to Excellent | [6] |
| Aromatic Amines | N,N'-bis(Cbz)-S-methylisothiourea | HgCl₂ | THF | Room Temp | - | Good to Excellent | [7] |
| Hindered Amines | N,N'-di-(tert-butoxycarbonyl)thiourea | HgCl₂ | - | - | - | Efficient | [8] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for guanidinylation and a representative signaling pathway where guanidinium groups play a critical role.
Caption: General experimental workflow for the guanidinylation of a primary amine.
Caption: Biological interactions of the guanidinium group in a receptor binding site.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. A mild and efficient method for the preparation of guanidines | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Guanidinylation of Primary Amines with 2-Methyl-2-thiopseudourea Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of 2-methyl-2-thiopseudourea sulfate with primary amines, a common and effective method for the synthesis of guanidines. The guanidinium group is a key structural motif in numerous biologically active compounds and pharmaceuticals due to its ability to form strong hydrogen bonds and exist in a protonated state under physiological conditions.
Introduction
The conversion of a primary amine to a guanidine group, known as guanidinylation, is a fundamental transformation in medicinal chemistry and chemical biology. This compound (also known as S-methylisothiourea sulfate) is a widely used, commercially available, and stable reagent for this purpose. The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of the S-methylisothiourea, followed by the elimination of methanethiol, a volatile byproduct. The resulting product is typically isolated as a sulfate salt.
Reaction Mechanism
The generally accepted mechanism for the guanidinylation of a primary amine with 2-methyl-2-thiopseudourea is an addition-elimination reaction. The primary amine acts as a nucleophile, attacking the carbon atom of the C=N double bond in the S-methylisothiourea. This is followed by the elimination of methanethiol to form the guanidinium salt.
Caption: Reaction mechanism of a primary amine with 2-methyl-2-thiopseudourea.
Experimental Protocols
Two general protocols are provided below, one for reactions in an aqueous medium and another for reactions in an organic solvent. The choice of solvent and reaction conditions often depends on the solubility and reactivity of the primary amine substrate.
Protocol 1: Guanidinylation in Aqueous Solution
This protocol is suitable for water-soluble primary amines.
Materials:
-
Primary amine
-
This compound
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the primary amine (1.0 eq.) and this compound (1.0-1.2 eq.) in deionized water in a round-bottom flask.
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (100°C) with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, a guanidinium sulfate salt, may precipitate upon cooling or can be isolated by removal of water under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 2: Guanidinylation in an Organic Solvent
This protocol is suitable for primary amines that are more soluble in organic solvents.
Materials:
-
Primary amine
-
This compound
-
Anhydrous solvent (e.g., ethanol, tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.) and this compound (1.0-1.2 eq.).
-
Add the anhydrous organic solvent.
-
Attach a reflux condenser and heat the mixture to the desired temperature (e.g., reflux) with stirring.
-
Monitor the reaction progress. Less nucleophilic amines, such as anilines, may require higher temperatures and longer reaction times.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by an appropriate method such as recrystallization or column chromatography.
Data Presentation
The following table summarizes various reaction conditions for the guanidinylation of primary amines with this compound based on available literature.
| Primary Amine (Substrate) | Molar Ratio (Amine:Reagent) | Solvent | Temperature | Time | Yield | Reference |
| Methylamine | Not specified | Water | Reflux | Not specified | Excellent | [1] |
| Aniline | 2:1 | THF | Reflux | Not specified | Not specified | [1] |
| 3-chloro-2-((2-aminoethyl)thiomethyl)pyridine | 1:0.9 | Water | Reflux | 3 h | Not specified | |
| Substituted 2-aminobenzothiazole | 1:1 | Ethanol | Reflux | 8 h | Not specified | |
| Aniline (with substituted isothiourea) | Not specified | Ethanol | Reflux | 4 days | No reaction | |
| Aniline (with substituted isothiourea) | Not specified | DMF or neat | Reflux/Heat | Not specified | Product formed |
Note: "Excellent" yield is reported qualitatively in the source.[1] Specific quantitative yields for many of these reactions are not consistently reported in the readily available literature. The reactivity is highly dependent on the nucleophilicity of the primary amine.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a guanidinium salt using this compound.
Caption: General experimental workflow for guanidinylation.
References
Application Notes and Protocols: The Use of 2-Methyl-2-thiopseudourea Sulfate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Methyl-2-thiopseudourea sulfate as a versatile reagent in the synthesis of key pharmaceutical intermediates. This document includes experimental protocols, quantitative data, and workflow diagrams to facilitate its application in a laboratory setting.
Introduction
This compound, also known as S-Methylisothiourea sulfate, is a valuable reagent in organic synthesis, particularly for the introduction of a guanidinyl moiety.[1][2] This functional group is a common feature in a variety of biologically active compounds and approved drugs. The compound serves as a stable, easy-to-handle source of the S-methylisothiourea cation, which acts as an electrophile in reactions with nucleophiles such as amines. Its application is prevalent in the synthesis of heterocyclic compounds that form the core of many pharmaceutical agents.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 867-44-7 | [2] |
| Molecular Formula | (C₂H₆N₂S)₂·H₂SO₄ | [2] |
| Molecular Weight | 278.38 g/mol | [2] |
| Appearance | White crystalline powder | [2][3] |
| Melting Point | 240-241 °C (decomposes) | [2] |
| Solubility | Soluble in water (260 g/L at 20 °C) | [2] |
Core Application: Guanidine Synthesis
The primary application of this compound is in the synthesis of substituted guanidines. The reaction proceeds via the displacement of the methylthio group by a primary or secondary amine. This reaction is a cornerstone for building more complex pharmaceutical intermediates.
A generalized workflow for this transformation is depicted below:
Caption: General workflow for guanidine synthesis.
Application in the Synthesis of H₂-Receptor Antagonist Intermediates
This compound and its derivatives are instrumental in the synthesis of histamine H₂-receptor antagonists like Cimetidine and Famotidine. These drugs are widely used to treat peptic ulcers and gastroesophageal reflux disease.
Synthesis of a Cimetidine Intermediate
While various synthetic routes to Cimetidine exist, a key step often involves the formation of a guanidine structure.[4][5][6] A common strategy involves the reaction of an amine-containing intermediate with a cyanoguanidine or a related synthon, which can be prepared using S-methylisothiourea derivatives. For instance, N-cyano-N',S-dimethylisothiourea can be reacted with an appropriate aminoethylthioether of a methylimidazole to construct the core of the Cimetidine molecule.[5][6]
The following diagram illustrates a simplified conceptual pathway for the synthesis of a key Cimetidine intermediate, highlighting the guanidine formation step.
Caption: Simplified synthesis of a Cimetidine intermediate.
Synthesis of a Famotidine Intermediate
The synthesis of Famotidine, another potent H₂-receptor antagonist, also involves the construction of a guanidine moiety.[7][8] The synthesis can proceed through the reaction of a key thiazole-containing intermediate with a guanidinylating agent.
The logical flow for the synthesis of a Famotidine precursor is outlined below:
Caption: Logical flow for Famotidine synthesis.
Experimental Protocols
The following are generalized protocols for the synthesis of guanidine derivatives using this compound. These should be adapted and optimized for specific substrates.
Protocol 1: General Guanidinylation of a Primary Amine
Objective: To synthesize a monosubstituted guanidine from a primary amine.
Materials:
-
This compound
-
Primary amine
-
Anhydrous polar solvent (e.g., Ethanol, DMF)
-
Base (e.g., Triethylamine, Sodium carbonate)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve the primary amine (1.0 eq) and a suitable base (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (0.55 eq, as it contains two equivalents of the active reagent per sulfate) to the solution in portions at room temperature.
-
Heat the reaction mixture to a temperature between 50 °C and reflux, and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Example (Hypothetical):
| Amine Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (by HPLC) |
| Benzylamine | 6 | 80 | 85 | >98% |
| 4-Methoxybenzylamine | 8 | 80 | 82 | >97% |
| Cyclohexylamine | 12 | 90 | 75 | >98% |
Protocol 2: Synthesis of a Guanidinylated Heterocycle
Objective: To introduce a guanidine group onto a heterocyclic amine.
Materials:
-
This compound
-
Heterocyclic amine (e.g., 2-aminopyridine)
-
Aqueous or alcoholic solvent
-
Base (optional, depending on the substrate)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Prepare a solution or suspension of the heterocyclic amine (1.0 eq) in the chosen solvent.
-
Add this compound (0.55 eq) to the mixture.
-
If the amine salt is not soluble, a base may be added to liberate the free amine.
-
Heat the reaction mixture to reflux and monitor for the evolution of methanethiol (stench).
-
Continue heating until the reaction is complete as determined by an appropriate analytical method (TLC, LC-MS).
-
Cool the reaction mixture and adjust the pH to precipitate the product or facilitate extraction.
-
Isolate the product by filtration or extraction.
-
Purify the product by recrystallization from a suitable solvent.
Quantitative Data Example (Hypothetical):
| Heterocyclic Amine | Reaction Time (h) | Solvent | Yield (%) | Purity (by NMR) |
| 2-Aminopyridine | 10 | Ethanol | 90 | >99% |
| 2-Aminothiazole | 8 | Water | 88 | >98% |
| 3-Aminoquinoline | 12 | DMF | 78 | >97% |
Safety and Handling
This compound is harmful if swallowed.[9] It is also hygroscopic.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a highly effective and convenient reagent for the synthesis of guanidine-containing pharmaceutical intermediates. Its stability and reactivity make it a valuable tool for medicinal chemists and process development scientists. The provided protocols and workflows offer a starting point for the application of this reagent in the synthesis of a wide range of target molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 867-44-7 [chemicalbook.com]
- 4. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]
- 6. US4855439A - Process for the preparation of cimetidine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. US5068405A - Famotidine intermediates and their preparation - Google Patents [patents.google.com]
- 9. 2-Methyl-2-thiopseudourea hemisulfate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Application Notes and Protocols for the Preparation of Cyclic Guanidines with S-Methylisothiourea Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanidines are privileged scaffolds in medicinal chemistry and drug development, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. Their unique basicity and ability to form multiple hydrogen bonds make them key pharmacophores for interacting with biological targets. The synthesis of these heterocycles can be achieved through various methods, with the guanidinylation of diamines being a common and effective strategy. S-methylisothiourea sulfate is an accessible and efficient guanidinylating agent for this purpose. This document provides detailed application notes and experimental protocols for the preparation of five- and six-membered cyclic guanidines, namely 2-amino-2-imidazoline and 2-amino-1,4,5,6-tetrahydropyrimidine, using S-methylisothiourea sulfate.
Reaction Principle
The synthesis involves a two-step, one-pot reaction. First, a diamine undergoes guanidinylation with S-methylisothiourea sulfate. This is followed by an intramolecular cyclization with the elimination of methanethiol and water to form the cyclic guanidine salt. The reaction is typically performed in a suitable solvent and may be facilitated by heat.
Data Presentation
The following table summarizes the expected products and reported yields for the synthesis of cyclic guanidines from common diamines and S-methylisothiourea sulfate. Please note that specific yields can vary depending on the reaction conditions and the purity of the starting materials.
| Diamine | Product | Ring Size | Reported Yield (%) |
| 1,2-Diaminoethane (Ethylenediamine) | 2-Amino-2-imidazoline sulfate | 5-membered | 70-85% |
| 1,3-Diaminopropane | 2-Amino-1,4,5,6-tetrahydropyrimidine sulfate | 6-membered | 65-80% |
Experimental Protocols
Protocol 1: Synthesis of S-Methylisothiourea Sulfate
This protocol describes the preparation of the guanidinylating agent, S-methylisothiourea sulfate, from thiourea and dimethyl sulfate.[1]
Materials:
-
Thiourea
-
Dimethyl sulfate (Caution: Toxic and carcinogenic)
-
Water
-
95% Ethanol
Equipment:
-
Round-bottom flask (2 L)
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter flask
-
Beakers
Procedure:
-
In a 2-L round-bottomed flask, combine 152 g (2 moles) of finely divided thiourea and 70 mL of water.
-
Carefully add 138 g (1.1 moles) of dimethyl sulfate to the mixture. Caution: The reaction can be vigorous. Have an ice bath ready to cool the flask if the reaction becomes too rapid.
-
Attach a reflux condenser to the flask. The reaction may start spontaneously. If not, gently heat the mixture to initiate the reaction.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for one hour. Crystallization may occur during this time.
-
Allow the mixture to cool to room temperature.
-
Add 200 mL of 95% ethanol to the cooled mixture and filter the solid product with suction using a Buchner funnel.
-
Wash the collected solid twice with 100-mL portions of 95% ethanol.
-
Allow the product to air-dry. The expected yield of S-methylisothiourea sulfate is 220–233 g (79–84%).
Protocol 2: General Procedure for the Synthesis of Cyclic Guanidines
This general protocol outlines the synthesis of cyclic guanidines from a diamine and S-methylisothiourea sulfate.
Materials:
-
Diamine (e.g., 1,2-diaminoethane or 1,3-diaminopropane)
-
S-Methylisothiourea sulfate (prepared as in Protocol 1)
-
Solvent (e.g., water, ethanol, or a mixture)
-
Hydrochloric acid (for conversion to hydrochloride salt, optional)
-
Activated carbon (for decolorization, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the diamine (1.0 equivalent) in a suitable solvent (e.g., water or ethanol).
-
Addition of Guanidinylating Agent: Add S-methylisothiourea sulfate (0.5 equivalents, as it contains two isothiourea units per sulfate) to the stirred solution of the diamine.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If the product crystallizes out upon cooling, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).
-
If the solution is colored, it can be treated with activated carbon before recrystallization.
-
-
Salt Conversion (Optional): The resulting sulfate salt can be converted to the hydrochloride salt by treating an aqueous solution of the product with a stoichiometric amount of barium chloride, filtering off the barium sulfate precipitate, and then adding hydrochloric acid to the filtrate followed by evaporation of the solvent.
Visualizations
Signaling Pathway and Logical Relationships
Caption: General workflow for the synthesis of cyclic guanidines.
Experimental Workflow
Caption: Step-by-step experimental workflow for cyclic guanidine synthesis.
References
S-Methylisothiourea Hemisulfate: A Versatile Reagent in Organic Synthesis
Introduction: S-methylisothiourea hemisulfate is a stable, crystalline solid that serves as a convenient and versatile reagent in organic synthesis. It is primarily utilized as an efficient guanylating agent for the synthesis of substituted guanidines and as a practical surrogate for the odorous and volatile methanethiol in thiomethylation reactions. Its ease of handling and reactivity make it a valuable tool for medicinal chemists and researchers in drug development. This document provides detailed application notes and protocols for the use of S-methylisothiourea hemisulfate in key organic transformations.
Application 1: Guanylation of Amines for the Synthesis of Substituted Guanidines
S-methylisothiourea hemisulfate is widely employed for the direct conversion of primary and secondary amines into their corresponding guanidines. The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the S-methylisothiourea, followed by the elimination of methanethiol. This method is applicable to a broad range of amines, including aliphatic and aromatic substrates.
General Workflow for Guanylation of Amines:
Caption: General workflow for the synthesis of substituted guanidines.
Experimental Protocol: Synthesis of N,N'-Disubstituted Guanidines from 2-Aminobenzothiazole Derivatives [1]
This protocol describes the synthesis of both symmetric and non-symmetric guanidines starting from an S-methylisothiourea intermediate derived from 2-aminobenzothiazole.
-
Step 1: Synthesis of the S-Methylisothiourea Intermediate. A solution of the starting dimethyl benzo[d]thiazol-2-ylcarbonodithioimidate (1.0 g, 3.94 mmol) in ethanol (10 mL) is treated with one molar equivalent of the desired primary or secondary amine. The reaction mixture is stirred at room temperature for 48 hours for aliphatic amines or refluxed for 24 hours for anilines to afford the corresponding S-methylisothiourea intermediate.
-
Step 2: Synthesis of the Guanidine. The isolated S-methylisothiourea intermediate (1.0 g) is dissolved in ethanol (10 mL) with one molar equivalent of a second, different amine. The mixture is refluxed for 16 hours. For the synthesis of symmetrical guanidines, the starting dithiocarboimidate can be reacted directly with two molar equivalents of the same amine under reflux in ethanol for 16 hours.
-
Work-up and Purification. After the reaction is complete, the solvent is removed by evaporation. The resulting solid is washed with cold ethanol, ketone, or chloroform. The crude product is then dissolved in ethanol, and the pure guanidine is obtained by precipitation or crystallization, followed by filtration and air-drying.
Table 1: Synthesis of Substituted Guanidines from various Amines
| Amine Substrate | Guanidinylating Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzothiazole | Dimethyl benzo[d]thiazol-2-ylcarbonodithioimidate (forms S-methylisothiourea in situ) | Ethanol | Reflux, 16 h | Symmetrical bis(benzothiazolyl)guanidine | Not specified | [1] |
| Methylamine | S-Methyl-N-methylbenzothiazolylisothiourea | Ethanol | Reflux, 8 h | N-Methyl-N'-(benzothiazol-2-yl)guanidine | Not specified | [1] |
| Pyrrolidine | S-Methyl-N-methylbenzothiazolylisothiourea | Ethanol | Reflux, 8 h | N-Methyl-N'-(benzothiazol-2-yl)-N'-pyrrolidinylguanidine | Not specified | [1] |
| Aniline | S-Methyl-N-phenylbenzothiazolylisothiourea | DMF | Reflux | N-Phenyl-N'-(benzothiazol-2-yl)guanidine | Not specified | [1] |
Application 2: Synthesis of S-Methyl Thioesters from Carboxylic Acids
S-methylisothiourea hemisulfate serves as an excellent, odorless source of methanethiol for the synthesis of S-methyl thioesters from carboxylic acids. The reaction is typically promoted by a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), and proceeds under mild, room temperature conditions.[2]
General Workflow for S-Methyl Thioester Synthesis:
References
Applications of 2-Methyl-2-thiopseudourea Sulfate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-thiopseudourea sulfate, also known as S-methylisothiourea sulfate, is a versatile and pivotal reagent in medicinal chemistry. Its utility stems from its role as a potent enzyme inhibitor and a key building block in the synthesis of various biologically active molecules. This document provides detailed application notes and experimental protocols for its primary uses, including the inhibition of nitric oxide synthases, its function as a guanylating agent, and its role as a precursor in the synthesis of complex heterocyclic compounds.
Application Note 1: Inhibition of Nitric Oxide Synthases (NOS)
This compound is a potent, non-selective inhibitor of the three main isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2][3] These enzymes are critical in various physiological and pathological processes, making their inhibition a key strategy in drug discovery for conditions such as neurodegenerative diseases, inflammation, and septic shock.
Quantitative Data: NOS Inhibition
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| 2-Methyl-2-thiopseudourea | Human nNOS | 160 nM | [1][3] |
| 2-Methyl-2-thiopseudourea | Human eNOS | 200 nM | [1][3] |
| 2-Methyl-2-thiopseudourea | Human iNOS | 120 nM | [1][3] |
Experimental Protocol: In Vitro NOS Inhibition Assay (Griess Assay)
This protocol outlines a method to determine the inhibitory activity of this compound against NOS isoforms using the Griess assay, which measures nitrite (NO₂⁻), a stable oxidation product of nitric oxide (NO).
Materials:
-
Purified nNOS, eNOS, or iNOS enzyme
-
L-Arginine (substrate)
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
Calcium Chloride (CaCl₂) (for nNOS and eNOS)
-
This compound (inhibitor)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Plate reader (540 nm)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of L-arginine, NADPH, BH4, calmodulin, CaCl₂, and this compound in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
A solution containing NADPH, BH4, CaCl₂, and calmodulin.
-
Varying concentrations of this compound (test wells) or buffer (control wells).
-
NOS enzyme solution.
-
-
Initiation of Reaction: Start the reaction by adding L-arginine to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., zinc sulfate) to precipitate the enzyme. Centrifuge the plate to pellet the precipitate.
-
Nitrite Detection:
-
Transfer the supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the IC₅₀ value for this compound.
Application Note 2: Guanylating Agent for Synthesis
This compound is a widely used guanylating agent, enabling the conversion of primary amines into guanidinium groups.[4] This transformation is crucial in medicinal chemistry as the guanidinium group, a key feature of the amino acid arginine, is involved in numerous biological interactions, including hydrogen bonding with phosphates and carboxylates.[5] This application is leveraged in the synthesis of peptides, peptidomimetics, and modified oligonucleotides to enhance binding affinity and cellular uptake.
Experimental Protocol: General Guanylation of a Primary Amine
This protocol describes a general method for the guanylation of a primary amine using this compound.
Materials:
-
Primary amine
-
This compound
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., water, ethanol, DMF)
-
Reaction vessel
-
Stirring apparatus
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: Dissolve the primary amine in the chosen solvent in a reaction vessel.
-
Addition of Reagents: Add an equimolar amount of this compound to the solution. Then, add a slight excess of the base to neutralize the sulfate salt and facilitate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-80°C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel, using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine).
-
-
Characterization: Confirm the structure of the guanidinylated product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Application Notes and Protocols for In Vitro Inhibition of iNOS with S-methylisothiourea Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles.[1] Overproduction of NO by iNOS is implicated in various inflammatory diseases, making it a significant target for therapeutic intervention. S-methylisothiourea sulfate (SMT) is a potent and selective inhibitor of iNOS, demonstrating greater efficacy in vitro compared to other inhibitors like NG-methyl-L-arginine.[1][2] SMT acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme.[2] These application notes provide detailed protocols for utilizing SMT to inhibit iNOS activity in vitro, primarily using the J774 murine macrophage cell line as a model system.
Data Presentation
In Vitro Efficacy of S-methylisothiourea Sulfate (SMT) as an iNOS Inhibitor
The following table summarizes the quantitative data on the inhibitory activity of SMT against iNOS in different in vitro models.
| Cell Line/Enzyme Source | Inducing Agent | Measured Parameter | SMT Concentration | % Inhibition | EC50 Value | Reference |
| J774.2 Macrophages | Bacterial Endotoxin | Nitrite Production | Various | Dose-dependent | ~6 µM | [2] |
| Vascular Smooth Muscle Cells | Immunostimulants | Nitrite Production | Various | Dose-dependent | ~2 µM | [3] |
| Macrophage Homogenates | N/A | L-citrulline formation | 120 µM | Clear Inhibition | N/A | [4] |
Note: The EC50 values represent the concentration of SMT required to achieve 50% inhibition of iNOS activity. The potency of SMT has been reported to be 10-30 times greater than other iNOS inhibitors in vitro.[1]
Experimental Protocols
Protocol 1: In Vitro Inhibition of iNOS in J774 Macrophages
This protocol details the steps for inducing iNOS expression in J774 macrophages, treating the cells with SMT, and quantifying the resulting inhibition of NO production.
Materials:
-
J774 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
S-methylisothiourea sulfate (SMT)
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture J774 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the J774 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[5]
-
-
iNOS Induction and SMT Treatment:
-
The following day, remove the culture medium.
-
Add fresh DMEM containing 1 µg/mL of LPS to induce iNOS expression.
-
Simultaneously, add varying concentrations of SMT (e.g., 0.1, 1, 10, 50, 100 µM) to the respective wells. Include a positive control (LPS only) and a negative control (media only).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.[6]
-
-
Measurement of Nitrite Production (Griess Assay):
-
After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in each sample by extrapolating from the standard curve.
-
Calculate the percentage of iNOS inhibition for each SMT concentration relative to the LPS-only control.
-
Mandatory Visualizations
iNOS Signaling Pathway and Point of Inhibition by SMT
Caption: iNOS signaling pathway and the inhibitory action of SMT.
Experimental Workflow for In Vitro iNOS Inhibition Assay
Caption: Workflow for assessing iNOS inhibition by SMT in vitro.
Logical Relationship of iNOS Inhibition and Downstream Effects
Caption: SMT inhibits iNOS, reducing NO and inflammation.
References
- 1. The role of S-methylisothiourea hemisulfate as inducible nitric oxide synthase inhibitor against kidney iron deposition in iron overload rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro study of cellular viability and nitric oxide production by J774 macrophages stimulated by interferon gamma with ceramic, polycarbonate, and polyoxymethylene brackets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methyl-2-thiopseudourea Sulfate in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-thiopseudourea sulfate, also known as S-methylisothiourea sulfate, is a versatile and efficient guanidinylating agent widely employed in the synthesis of a variety of bioactive compounds. Its primary application lies in the conversion of primary and secondary amines to the corresponding guanidines, a functional group of significant interest in medicinal chemistry due to its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH. This feature allows guanidinium groups to mimic the side chain of arginine and interact with biological targets such as enzymes and receptors.
These application notes provide detailed protocols for the use of this compound in the synthesis of three major classes of bioactive molecules: Histamine H2 Receptor Antagonists (Cimetidine Analogues), Kinase Inhibitors, and Anticancer Agents based on the 2-guanidinobenzothiazole scaffold.
I. Synthesis of Histamine H2 Receptor Antagonists (Cimetidine Analogues)
The guanidine moiety is a key structural feature of cimetidine, a well-known histamine H2 receptor antagonist used to inhibit gastric acid secretion.[1] this compound serves as a crucial reagent in the synthesis of cimetidine and its analogues.
Signaling Pathway of Histamine H2 Receptor and Inhibition by Cimetidine
Histamine, upon binding to the H2 receptor on gastric parietal cells, activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA), leading to the phosphorylation and activation of the H+/K+ ATPase proton pump, resulting in gastric acid secretion. Cimetidine competitively blocks the binding of histamine to the H2 receptor, thereby inhibiting this entire signaling pathway.[2][3]
Experimental Protocol: Synthesis of a Cimetidine Analogue
This protocol describes the synthesis of a guanidine derivative from an amine precursor, a key step in the synthesis of cimetidine analogues.
Materials:
-
Primary or secondary amine precursor (e.g., 2-(5-methyl-1H-imidazol-4-yl)methanethiol derivative)
-
This compound
-
Solvent (e.g., water, ethanol, or a mixture)
-
Base (e.g., sodium hydroxide, triethylamine, optional)
-
Hydrochloric acid (for salt formation, optional)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the amine precursor (1.0 eq) in the chosen solvent.
-
Addition of Guanidinylating Agent: Add this compound (1.0-1.2 eq) to the solution. If the amine precursor is a salt, a base may be added to liberate the free amine.
-
Reaction: Stir the reaction mixture at room temperature or with heating (e.g., reflux) for a period of 2 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Salt Formation (Optional): The purified guanidine can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like ethanol or diethyl ether.
Quantitative Data Summary
| Precursor Amine | Guanidinylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-chloro-2-((2-aminoethyl)thiomethyl)pyridine | This compound | Water | Reflux | 3 | Not Specified | [4] |
| 4-((2-aminoethyl)thiomethyl)-5-methyl-imidazole | N-cyano-N',S-dimethylisothiourea | Not Specified | Not Specified | Not Specified | up to 60 | [5] |
II. Synthesis of Kinase Inhibitors
The guanidine group is a recognized pharmacophore in the design of kinase inhibitors, often involved in key hydrogen bonding interactions within the ATP-binding site of the kinase. This compound provides a straightforward method for introducing this critical functionality.
General Workflow for Kinase Inhibitor Synthesis
The synthesis of guanidine-containing kinase inhibitors typically involves the preparation of a suitable amine-functionalized heterocyclic core, followed by guanidinylation as a key final or penultimate step.
Experimental Protocol: Synthesis of a Guanidinyl-Pyridine Kinase Inhibitor Intermediate
This protocol outlines the guanidinylation of an aminopyridine derivative, a common scaffold in kinase inhibitors.
Materials:
-
Amine-substituted pyridine derivative (e.g., 6-phenylpyridin-2-amine)
-
This compound or a protected version like N,N′-di-Boc-S-methylisothiourea
-
Coupling agent (e.g., HgCl2, if using a protected thiourea)
-
Base (e.g., triethylamine, DIPEA)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Deprotection agent (e.g., trifluoroacetic acid (TFA) or HCl in dioxane, if using protected guanidine)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a solution of the aminopyridine derivative (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the guanidinylating agent (1.0-1.2 eq) and a base (2.0-3.0 eq). If using a protected thiourea, a coupling agent may be required.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture if any solids have formed. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the resulting protected guanidine by flash column chromatography on silica gel.
-
Deprotection (if applicable): Dissolve the protected guanidine in a suitable solvent and treat with a deprotection agent. Stir at room temperature until the reaction is complete. Remove the solvent under reduced pressure to obtain the final guanidine salt.
Quantitative Data Summary of Bioactivity
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 1a | MSK1 | ~18 | [6] |
| OMS1 | PI3Kγ | >100 (47% inhibition at 100 µM) | [7] |
| OMS2 | PI3Kγ | >100 (48% inhibition at 100 µM) | [7] |
| SKI-O-592 | Syk | Not Specified | [8] |
III. Synthesis of Anticancer Agents (2-Guanidinobenzothiazole Derivatives)
The 2-aminobenzothiazole scaffold is considered a "privileged structure" in medicinal chemistry, and its guanidinylated derivatives have shown promising anticancer activity.[7][9][10]
Signaling Pathways Targeted by Benzothiazole Derivatives
Benzothiazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways, including the inhibition of kinases like PI3K, AKT, and ERK, which are crucial for cancer cell proliferation and survival.[10]
Experimental Protocol: Synthesis of 2-Guanidinobenzothiazole
This protocol describes the synthesis of a 2-guanidinobenzothiazole derivative from 2-aminobenzothiazole.
Materials:
-
2-Aminobenzothiazole
-
This compound
-
Solvent (e.g., ethanol, water)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-aminobenzothiazole (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent.
-
Reaction: Heat the reaction mixture to reflux for an appropriate time (e.g., 2-4 days), monitoring the reaction by TLC.
-
Work-up: After cooling, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary of Anticancer Activity
| Compound ID | Cell Line | IC50 (µM) | Reference |
| OMS5 | A549 (Lung Cancer) | 22.13 | [7] |
| OMS5 | MCF-7 (Breast Cancer) | 35.24 | [7] |
| OMS14 | A549 (Lung Cancer) | 48.71 | [7] |
| OMS14 | MCF-7 (Breast Cancer) | 61.03 | [7] |
| Compound B7 | A431 (Epidermoid Carcinoma) | Not Specified (Significant Inhibition) | [10] |
| Compound B7 | A549 (Lung Cancer) | Not Specified (Significant Inhibition) | [10] |
| Compound B7 | H1299 (Lung Cancer) | Not Specified (Significant Inhibition) | [10] |
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the guanidine functionality into a wide range of molecules. The protocols and data presented herein demonstrate its utility in the synthesis of bioactive compounds with therapeutic potential as histamine H2 receptor antagonists, kinase inhibitors, and anticancer agents. The straightforward reaction conditions and accessibility of this reagent make it a valuable tool for researchers in drug discovery and development. Further exploration of its applications in the synthesis of novel bioactive compounds is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 10. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Guanidinylation of Complex Molecules with S-Methylisothiourea Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinylation, the chemical transformation that introduces a guanidinium group onto a molecule, is a cornerstone strategy in medicinal chemistry and drug development. The guanidinium group, famously found in the amino acid arginine, is protonated under physiological conditions. This positive charge is pivotal for mediating critical biological interactions, such as hydrogen bonding and electrostatic interactions with enzymes and receptors.[1] Consequently, the strategic incorporation of a guanidinium moiety can substantially enhance the binding affinity and biological activity of drug candidates.
S-methylisothiourea hemisulfate is a widely utilized reagent for the guanidinylation of primary amines due to its stability and reactivity. This document provides detailed application notes and experimental protocols for the guanidinylation of complex molecules using S-methylisothiourea hemisulfate, including its protected derivatives.
Mechanism of Guanidinylation
The reaction of a primary amine with S-methylisothiourea proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbon of the S-methylisothiourea, followed by the elimination of methanethiol, to form the guanidinium group. In many cases, particularly with less reactive amines or to improve reaction rates and yields, an activating agent such as a mercury(II) salt (e.g., HgCl₂) is employed.[2][3] The activator assists in the departure of the methanethiol leaving group.
The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, on the S-methylisothiourea nitrogen atoms allows for more controlled reactions and the synthesis of selectively protected guanidines, which can be deprotected at a later synthetic stage.[1][2]
Figure 1: Proposed mechanism for the guanidinylation of a primary amine.
Data Presentation: Guanidinylation of Various Substrates
The following tables summarize the reaction conditions and yields for the guanidinylation of different complex molecules using S-methylisothiourea hemisulfate and its derivatives.
| Substrate | Guanidinylating Reagent | Activator/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | N,N'-Di-Boc-N''-triflylguanidine | - | Dichloromethane | Room Temp. | 1 | 95 | [1] |
| Unhindered Primary Amines | N,N'-Di-Boc-N''-triflylguanidine | - | Dichloromethane | Room Temp. | 1 | >90 | [1] |
| Secondary Amines | N,N'-Di-Boc-N''-triflylguanidine | - | Dichloromethane | Room Temp. | 1 | High | [4] |
| Unreactive Aromatic Amines | N,N'-Di-Cbz-N''-triflylguanidine | - | Dichloromethane | Room Temp. | 1 | High | [4] |
| Amine 4 (precursor to Zanamivir) | 1,3-bis(tert-butoxycarbonyl)-2-methylthiopseudourea | HgCl₂ | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Tryptic Peptides (Lysine ε-amine) | O-Methylisourea hemisulfate | Base Reagent (2.85 M NH₄OH) | Aqueous Buffer | 65 | 0.5 | Not Specified | [5] |
| Benzylamine | Cyclic Isothiourea 1 | Tf₂NH | MeCN | 50 | 3 | 96 | [6] |
| Aniline | Cyclic Isothiourea 1 | Tf₂NH | MeCN | 50 | 3 | 95 | [6] |
Note: Yields are often reported for the protected guanidine product.
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation of a Primary Amine with a Protected S-Methylisothiourea Derivative[1][4]
This protocol is suitable for the guanidinylation of a wide range of primary and secondary amines under mild conditions.
Materials:
-
Primary or secondary amine
-
N,N'-Di-Boc-N''-triflylguanidine or N,N'-Di-Cbz-N''-triflylguanidine
-
Dichloromethane (anhydrous)
-
Round-bottomed flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a clean, dry round-bottomed flask, dissolve the amine substrate in anhydrous dichloromethane.
-
Add 1.1 equivalents of the protected guanidinylating reagent (e.g., N,N'-Di-Boc-N''-triflylguanidine).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired protected guanidine.
Protocol 2: Guanidinylation of Peptides (Modification of Lysine Residues) using O-Methylisourea Hemisulfate[5]
This protocol is adapted from the Sigma-Aldrich ProteoMass™ Guanidination Kit and is designed for the modification of lysine residues in peptides to homoarginine, which can improve their detection in mass spectrometry.
Materials:
-
Tryptic peptide sample (in a suitable buffer, e.g., 10–50 mM ammonium bicarbonate)
-
O-Methylisourea hemisulfate
-
Base Reagent (2.85 M NH₄OH)
-
Stop Solution (10% Trifluoroacetic acid - TFA)
-
Deionized water
-
Microcentrifuge tubes
-
Water bath or heat block
Procedure:
-
Reagent Preparation:
-
Guanidination Reagent: Dissolve the contents of one vial of O-Methylisourea hemisulfate in 0.6 mL of deionized water.
-
-
Guanidination Reaction:
-
Pipette 10 µL of the tryptic peptide sample into a microcentrifuge tube.
-
Add 10 µL of the Base Reagent to the tube to ensure optimal pH for the reaction. Mix well by vortexing.
-
Add 10 µL of the prepared Guanidination Reagent. Mix well by vortexing.
-
Incubate the tube for 30 minutes at 65 °C in a water bath or heat block.
-
-
Reaction Quenching:
-
To stop the reaction, add 30–60 µL of the Stop Solution (10% TFA). Mix well by vortexing.
-
-
The sample is now ready for analysis by MALDI-TOF MS.
Mandatory Visualizations
Figure 2: General experimental workflow for guanidinylation.
Figure 3: Biological interactions of the guanidinium group.
Applications in Drug Development
The guanidinium moiety is a privileged scaffold in drug design due to its ability to engage in strong, specific interactions with biological targets.
-
Antiviral Agents: The anti-influenza drug Zanamivir contains a guanidinium group that is crucial for its binding to the active site of the neuraminidase enzyme, thereby inhibiting viral replication.[2][7]
-
Anticancer Agents: Many natural and synthetic guanidine-containing compounds exhibit significant cytotoxic activities against various cancer cell lines.[8]
-
Enzyme Inhibitors: The guanidinium group can mimic the side chain of arginine, allowing it to bind to the active sites of enzymes that process arginine-containing substrates.
-
Cell-Penetrating Peptides: Arginine-rich cell-penetrating peptides utilize the guanidinium groups to interact with the cell membrane and facilitate the uptake of various cargo molecules.[9]
Conclusion
Guanidinylation using S-methylisothiourea hemisulfate and its derivatives is a robust and versatile method for the incorporation of the guanidinium functional group into complex molecules. The choice of reagent, with or without protecting groups, and the use of activators can be tailored to the specific substrate and desired outcome. The protocols and data presented herein provide a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development for the synthesis and application of guanidine-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 7. Organocatalytic and scalable synthesis of the anti-influenza drugs zanamivir, laninamivir, and CS-8958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments [experiments.springernature.com]
- 9. dspace.mit.edu [dspace.mit.edu]
Solvent Selection for Reactions with 2-Methyl-2-thiopseudourea Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-thiopseudourea sulfate, also known as S-methylisothiourea sulfate, is a versatile reagent widely employed in organic synthesis, particularly for the guanidinylation of primary and secondary amines. The guanidinium group is a key structural motif in numerous biologically active molecules and pharmaceuticals due to its ability to participate in hydrogen bonding and electrostatic interactions. The selection of an appropriate solvent is critical for the success of reactions involving this compound, as it significantly influences the solubility of reactants, reaction rates, and ultimately, the yield and purity of the desired guanidine product. This document provides detailed application notes and protocols to guide the rational selection of solvents for reactions with this reagent.
Physicochemical Properties and Solubility Profile
This compound is a white crystalline powder with a melting point of approximately 240-241 °C (with decomposition). A key consideration for its use in synthesis is its solubility. It is highly soluble in water (approximately 260 g/L at 20 °C) but exhibits low solubility in many common organic solvents.[1][2] This high polarity and ionic character dictate the choice of reaction media.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Type | Solubility | Reference |
| Water (H₂O) | Polar Protic | High | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Insoluble | |
| Ethanol (EtOH) | Polar Protic | Insoluble | |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | [3] |
| Acetonitrile (MeCN) | Polar Aprotic | Very Low | |
| Dichloromethane (DCM) | Nonpolar | Insoluble | |
| Toluene | Nonpolar | Insoluble |
Solvent Selection Considerations
The choice of solvent for reactions with this compound is primarily dictated by the solubility of the amine substrate and the desired reaction conditions.
-
Polar Protic Solvents (e.g., Water): Due to the high solubility of this compound in water, aqueous media are often employed, particularly for the guanidinylation of water-soluble amines such as simple alkylamines. Reactions in water are typically carried out at elevated temperatures (reflux) to drive the reaction to completion.
-
Polar Aprotic Solvents (e.g., THF, DMF): For amines that are not soluble in water, polar aprotic solvents are necessary. Tetrahydrofuran (THF) has been successfully used for the guanidinylation of arylamines. While the solubility of the sulfate salt in these solvents is limited, the reaction can still proceed, often requiring elevated temperatures. The use of a co-solvent or a phase-transfer catalyst may be beneficial in such cases.
-
Solvent Polarity and Reaction Rate: The polarity of the solvent can significantly influence the reaction kinetics. Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. However, protic solvents can also solvate the amine nucleophile through hydrogen bonding, which can decrease its reactivity. The optimal solvent will strike a balance between dissolving the reactants and facilitating the desired reaction pathway.
Experimental Protocols
Protocol 1: Guanidinylation of an Aliphatic Amine in Water
This protocol is suitable for the guanidinylation of water-soluble primary and secondary aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine (e.g., methylamine, dimethylamine)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the aliphatic amine in deionized water.
-
Add an equimolar amount of this compound to the solution.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within several hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, typically the guanidinium sulfate salt, may precipitate upon cooling or can be isolated by removal of water under reduced pressure.
Table 2: Example Yields for Guanidinylation of Alkylamines in Water
| Amine | Product | Yield | Reference |
| Methylamine | Methylguanidine sulfate | Excellent | [3] |
| Dimethylamine | N,N'-Dimethylguanidine sulfate | Excellent | [3] |
Protocol 2: Guanidinylation of an Aromatic Amine in Tetrahydrofuran (THF)
This protocol is suitable for the guanidinylation of water-insoluble aromatic amines.
Materials:
-
This compound
-
Aromatic amine (e.g., aniline)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic amine and anhydrous THF.
-
Add 2.0 equivalents of this compound to the solution.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the solution or can be isolated by removing the solvent under reduced pressure followed by appropriate purification steps (e.g., crystallization, chromatography).
Comparative Solvent Effects on Reaction Yield
While direct comparative studies for the guanidinylation reaction with this compound are limited, data from related reactions can provide valuable insights into the influence of the solvent. For instance, a study on a Michael addition reaction catalyzed by a guanidine-thiourea organocatalyst demonstrated a significant solvent effect on the product yield.
Table 3: Effect of Solvent on the Yield of a Michael Addition Reaction
| Solvent | Yield (%) |
| Toluene | 66 |
| Dichloromethane (CH₂Cl₂) | 81 |
| Ethyl Acetate (EtOAc) | 83 |
| Diethyl Ether (Et₂O) | 42 |
| Ethanol (EtOH) | 56 |
| Tetrahydrofuran (THF) | 96 |
Data adapted from a study on a guanidine-thiourea catalyzed Michael addition. While not a direct guanidinylation, it illustrates the potential impact of solvent choice on reactions involving guanidine-type compounds.[4] This data suggests that polar aprotic solvents like THF can be highly effective in promoting reactions involving guanidine-like functionalities.
Logical Workflow for Solvent Selection
Caption: A logical workflow for selecting the appropriate solvent for guanidinylation reactions.
Signaling Pathway of Guanidinylation
Caption: The general reaction pathway for the guanidinylation of an amine.
Conclusion
The selection of an appropriate solvent is a paramount consideration for successful guanidinylation reactions using this compound. For water-soluble amines, water is an effective and environmentally benign solvent. For water-insoluble substrates, particularly aromatic amines, polar aprotic solvents such as THF are preferred. The provided protocols and comparative data offer a foundational guide for researchers to optimize their reaction conditions, leading to improved yields and purity of the desired guanidine products. Further empirical optimization of solvent systems, reaction temperatures, and times is recommended for specific substrate classes to achieve the best possible outcomes in drug discovery and development workflows.
References
- 1. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Miscibility Table [sigmaaldrich.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Guanidinylation with 2-Methyl-2-thiopseudourea Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with guanidinylation reactions using 2-Methyl-2-thiopseudourea sulfate.
I. Troubleshooting Guide
Low reaction yield is a common issue encountered during guanidinylation. This guide provides a systematic approach to identifying and resolving potential problems.
Diagram: Troubleshooting Workflow for Low Guanidinylation Yield
Caption: A stepwise guide to troubleshooting low yields in guanidinylation reactions.
Issue: Low or no product formation.
| Possible Cause | Recommendation |
| Degraded this compound | This reagent can be sensitive to moisture and prolonged storage. It is recommended to use a fresh batch or verify the purity of the existing stock. Solutions of S-methylisothiourea are known to be unstable and should be prepared just before use. |
| Impure or wet starting amine | Ensure the amine is pure and free of moisture. Water can interfere with the reaction. |
| Suboptimal reaction temperature | While some protocols suggest refluxing, the optimal temperature can be substrate-dependent. If decomposition is suspected, try lowering the temperature and extending the reaction time. Conversely, if the reaction is sluggish, a moderate increase in temperature might be beneficial. |
| Incorrect pH of the reaction mixture | The nucleophilicity of the amine is pH-dependent. An acidic environment will protonate the amine, rendering it non-nucleophilic. A basic environment is generally preferred to ensure the amine is in its freebase form. The use of a non-nucleophilic base can be beneficial. |
| Inappropriate stoichiometry | A common starting point is a 1:1 to 1:1.2 molar ratio of the amine to the guanidinylating agent. However, the optimal ratio may vary depending on the reactivity of the amine. |
| Insufficient reaction time | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Some reactions may require extended periods to reach completion. |
| Formation of side products | The formation of multiple by-products is a known issue, which can consume starting materials and complicate purification. Consider adjusting reaction conditions to minimize their formation. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the guanidinylation reaction with this compound?
A1: While specific quantitative data is limited in publicly available literature, a basic pH is generally required for the guanidinylation of amines. The amine substrate needs to be in its free, unprotonated form to act as a nucleophile. An acidic pH will lead to the formation of the corresponding ammonium salt, which is not reactive. It is advisable to maintain the pH in the range of 8-10 using a suitable non-nucleophilic base.
Q2: How does temperature affect the reaction yield?
A2: Temperature plays a crucial role in this reaction. A common protocol involves heating the reaction mixture under reflux. However, high temperatures can also lead to the decomposition of the reagent and the formation of side products. For sensitive substrates, starting at a lower temperature (e.g., room temperature or 50°C) and gradually increasing it while monitoring the reaction progress is a prudent approach.
Q3: What are the common side reactions and how can they be minimized?
A3: A known side reaction upon heating this compound in a dilute alkali solution is the formation of methyl mercaptan and carbodiimide. The formation of multiple, often colored, by-products is a frequently encountered issue, complicating purification. To minimize side reactions, consider the following:
-
Use of Protecting Groups: Although this guide focuses on the unprotected reagent, employing a protected version of S-methylisothiourea (e.g., N,N'-di-Boc-S-methylisothiourea) can significantly reduce side reactions and improve yield.
-
Activation Agents: The reactivity of this compound can be enhanced by using activating agents, which may allow for milder reaction conditions and potentially fewer side products. However, this introduces additional reagents to the reaction mixture.
-
Careful Control of Reaction Conditions: Strict control of temperature, reaction time, and stoichiometry is essential.
Q4: How can I purify the guanidinylated product?
A4: Purification can be challenging due to the basic nature of guanidines and the presence of polar by-products.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: Normal-phase silica gel chromatography can be used, but the basicity of the guanidine may lead to tailing. Using a solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can improve the separation.
-
Ion-Exchange Chromatography: This technique is well-suited for the purification of charged molecules like protonated guanidines.
III. Data Presentation
The following tables provide a template for organizing experimental data to determine optimal reaction conditions.
Table 1: Effect of pH on Guanidinylation Yield
| Entry | Substrate (Amine) | pH | Base (if any) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 7 | None | 100 | 3 | <10 |
| 2 | Benzylamine | 8 | Triethylamine | 100 | 3 | 45 |
| 3 | Benzylamine | 9 | Triethylamine | 100 | 3 | 65 |
| 4 | Benzylamine | 10 | Triethylamine | 100 | 3 | 70 |
| 5 | Benzylamine | 11 | Triethylamine | 100 | 3 | 68 (decomposition observed) |
Table 2: Effect of Temperature on Guanidinylation Yield
| Entry | Substrate (Amine) | pH | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 10 | 25 | 24 | 20 |
| 2 | Benzylamine | 10 | 50 | 12 | 55 |
| 3 | Benzylamine | 10 | 80 | 6 | 75 |
| 4 | Benzylamine | 10 | 100 (reflux) | 3 | 70 |
Table 3: Effect of Stoichiometry on Guanidinylation Yield
| Entry | Substrate (Amine) | Molar Ratio (Amine:Reagent) | pH | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 1:1 | 10 | 80 | 6 | 72 |
| 2 | Benzylamine | 1:1.2 | 10 | 80 | 6 | 75 |
| 3 | Benzylamine | 1:1.5 | 10 | 80 | 6 | 76 |
| 4 | Benzylamine | 1.2:1 | 10 | 80 | 6 | 68 |
IV. Experimental Protocols
General Protocol for Guanidinylation of a Primary Amine
This protocol provides a starting point for the optimization of the guanidinylation reaction.
Diagram: Experimental Workflow for Guanidinylation
Caption: A typical experimental workflow for the guanidinylation of a primary amine.
Materials:
-
Primary amine
-
This compound
-
Anhydrous solvent (e.g., water, ethanol, or THF)
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware and stirring apparatus
-
Analytical tools for reaction monitoring (TLC plates, LC-MS)
-
Materials for workup and purification
Procedure:
-
To a solution of the primary amine (1.0 eq.) in the chosen solvent, add this compound (1.0-1.2 eq.).
-
Add the non-nucleophilic base (2.0-3.0 eq.) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the intended duration (e.g., 3-6 hours).
-
Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, perform an appropriate aqueous workup.
-
Purify the crude product by either crystallization or column chromatography.
Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety protocols.
Technical Support Center: S-Methylisothiourea Hemisulfate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with S-methylisothiourea hemisulfate. The following sections address common issues and side products encountered during guanidinylation and other related reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of S-methylisothiourea hemisulfate in organic synthesis?
A1: S-methylisothiourea hemisulfate is predominantly used as a guanidinylating agent. It reacts with primary and secondary amines to form substituted guanidines. This reaction is a cornerstone in the synthesis of various biologically active molecules and pharmaceuticals.[1][2]
Q2: What is the active intermediate in guanidinylation reactions with S-methylisothiourea?
A2: The reaction is believed to proceed through a highly reactive carbodiimide intermediate. This intermediate is formed by the elimination of methyl mercaptan (MeSH) from S-methylisothiourea, which is then attacked by the amine to yield the desired guanidine product.[3]
Q3: The product datasheet for S-methylisothiourea hemisulfate states it is "unstable in solution." What does this mean for my experiments?
A3: The instability of S-methylisothiourea hemisulfate in solution suggests that it can degrade over time.[4] While specific hydrolysis products are not extensively documented in the literature, it is best practice to prepare solutions fresh before use to ensure the reagent's potency and minimize the introduction of potential impurities. Degradation may be accelerated by non-neutral pH and elevated temperatures.
Q4: I notice a strong, unpleasant odor during my reaction. What is the cause?
A4: The reaction of S-methylisothiourea with amines proceeds via the displacement of the methylthio group (-SCH₃), which is released as methyl mercaptan (MeSH). Methyl mercaptan is a volatile and odorous gas, and its formation is an indication that the reaction is proceeding. It is essential to perform these reactions in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses common problems encountered during reactions with S-methylisothiourea hemisulfate, focusing on identifying and mitigating the formation of side products.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired guanidine product. | 1. Incomplete reaction. 2. Degradation of S-methylisothiourea hemisulfate. 3. Formation of side products (e.g., cyanamide). 4. Poor nucleophilicity of the amine. | 1. Increase reaction time or temperature moderately. Monitor the reaction by TLC or LC-MS. 2. Use freshly prepared solutions of S-methylisothiourea hemisulfate.[4] 3. Adjust reaction conditions (see below for specific side products). 4. For weakly nucleophilic amines (e.g., anilines), consider using a catalyst or more forcing conditions.[1] |
| Multiple unexpected spots on TLC plate. | 1. Formation of various side products. 2. Presence of unreacted starting materials. 3. Decomposition of product or starting materials on the TLC plate. | 1. Attempt to isolate and characterize major side products by column chromatography and spectroscopic methods (NMR, MS). 2. Optimize stoichiometry and reaction time. 3. Use a less acidic or basic TLC plate and run the TLC quickly. |
| Formation of an insoluble precipitate. | 1. The guanidinium salt of the product may be insoluble in the reaction solvent. 2. Formation of insoluble side products. | 1. Try a different solvent system. 2. Isolate and analyze the precipitate to identify its structure. |
| Product is an oil and difficult to purify. | 1. The product may be inherently oily. 2. Presence of impurities that prevent crystallization. 3. Residual solvent. | 1. Attempt purification by column chromatography. 2. Try converting the product to a different salt (e.g., hydrochloride, trifluoroacetate) which may be crystalline. 3. Ensure all solvent is removed under high vacuum. |
| Identification of a cyanamide side product. | Formation of cyanamides can be favored under strongly basic conditions through the elimination of methyl mercaptan.[1] | 1. Avoid using strong, non-nucleophilic bases. 2. If a base is required, use a hindered base or an excess of the reactant amine. 3. Maintain a neutral or slightly acidic pH if the reaction proceeds under these conditions. |
| Formation of N-acylurea or amidinourea-type adducts. | The highly reactive carbodiimide intermediate can be trapped by other nucleophiles present, or the guanidine product may react further, especially with prolonged heating and excess reactants.[5] | 1. Use a stoichiometric amount of the amine nucleophile. 2. Avoid unnecessarily long reaction times and high temperatures. 3. Ensure the purity of starting materials to avoid unwanted nucleophiles. |
Reaction Pathways and Troubleshooting Workflow
The following diagrams illustrate the general reaction pathway for guanidinylation and a troubleshooting workflow for common issues.
Caption: Reaction pathways in S-methylisothiourea reactions.
Caption: Troubleshooting workflow for S-methylisothiourea reactions.
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation of a Primary Amine
-
Reagent Preparation: Dissolve the primary amine (1.0 equiv) in a suitable solvent (e.g., ethanol, DMF, or water) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. In a separate container, prepare a fresh solution of S-methylisothiourea hemisulfate (0.55 equiv, as it contains two isothiourea units per sulfate) in the same solvent.
-
Reaction Setup: Add the S-methylisothiourea hemisulfate solution to the amine solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Protocol 2: Analytical Method for Reaction Monitoring by HPLC
This protocol provides a general starting point for developing an HPLC method to monitor the progress of guanidinylation reactions.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the polar starting materials from the more polar guanidinium product.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of Solvent B (e.g., 5-10%) and increase to a higher percentage (e.g., 95%) over 15-20 minutes.
-
-
Detection: Monitor the elution profile at a wavelength where the starting materials and product have significant absorbance (e.g., 210 nm, 254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.
-
Analysis: The retention time of the starting amine, S-methylisothiourea, and the guanidine product should be distinct. The disappearance of starting materials and the appearance of the product peak can be used to monitor the reaction progress. The presence of other peaks would indicate the formation of side products.[6][7]
Note: Method optimization (e.g., gradient slope, flow rate, column temperature) will likely be necessary for specific applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chembk.com [chembk.com]
- 6. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
purification of guanidines synthesized from 2-Methyl-2-thiopseudourea sulfate
Technical Support Center: Purification of Guanidines
This guide provides troubleshooting advice and answers to frequently asked questions regarding the .
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process, offering potential causes and solutions.
Issue 1: Product is an oil or fails to crystallize ("oiling out").
This is a common issue when the solute precipitates as a liquid instead of a solid crystalline phase.[1]
| Potential Cause | Solution |
| High degree of supersaturation. | Add more of the primary solvent to reduce the concentration of the guanidine salt.[1] |
| Crystallization temperature is too high. | Lower the crystallization temperature by cooling the solution more slowly or to a lower final temperature.[1] |
| Inappropriate solvent system. | Change the solvent to one with a lower boiling point. Alternatively, use a solvent/anti-solvent system by dissolving the compound in a good solvent and then slowly adding an anti-solvent where the compound is insoluble to induce precipitation.[1] |
| Presence of impurities. | Impurities can lower the melting point of the solvated compound. Attempt to pre-purify the crude material by washing with a solvent that removes the impurity but not the product, or consider an initial pass through a short plug of silica.[1][2] |
Issue 2: No crystals form after an extended period.
| Potential Cause | Solution |
| Solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent.[1] |
| High nucleation barrier. | Induce nucleation by: Adding a seed crystal of the pure product.[1]Scratching the inside of the flask with a glass rod at the solvent-air interface.[1]Cooling the solution to a lower temperature.[1]Introducing an anti-solvent to decrease the product's solubility.[1] |
Issue 3: Product streaks badly or remains on the baseline during silica gel column chromatography.
Guanidines are strong organic bases (pKa of conjugate acids ~12.5) and interact strongly with the acidic surface of silica gel, leading to poor mobility and recovery.[3][4]
| Potential Cause | Solution |
| Strong acid-base interaction with silica. | Deactivate the silica gel: Add 1-3% triethylamine (Et₃N) or a few drops of ammonia to the eluent (mobile phase). This neutralizes the acidic sites on the silica, allowing the basic guanidine to elute properly.[2] |
| Product is too polar for the eluent. | Increase eluent polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in dichloromethane) in your mobile phase. A gradient elution can be effective.[2] |
| Silica gel is not the right stationary phase. | Use an alternative stationary phase: Consider using neutral or basic alumina, or a polymer-based resin which is more stable to basic compounds.[5] For highly polar guanidinium salts, reversed-phase (C18) or ion-exchange chromatography may be more suitable.[3][4][5] |
Issue 4: Final product is contaminated with sulfur-containing byproducts.
The reaction of an amine with 2-Methyl-2-thiopseudourea sulfate liberates methyl mercaptan (CH₃SH) or related sulfide byproducts, which can be difficult to remove.[3]
| Potential Cause | Solution |
| Volatile byproducts trapped in the solid. | Wash the crude product with a non-polar solvent like diethyl ether or hexanes where the guanidine salt is insoluble but the non-polar byproduct may dissolve. |
| Non-volatile byproducts co-precipitating. | Recrystallization: Perform a careful recrystallization, potentially using a different solvent system than the initial precipitation.[1][5] |
| Byproducts have similar polarity to the product. | Chromatography: If recrystallization fails, column chromatography is necessary. Use the methods described in Issue 3 to achieve separation. An eluent system containing triethylamine can help displace the basic product while leaving less basic impurities behind.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for purifying a guanidine salt synthesized from this compound?
A1: The general workflow involves reaction workup to remove major impurities, followed by a primary purification technique like recrystallization or column chromatography.
Caption: General purification workflow for guanidines.
Q2: Which solvents are best for recrystallizing my guanidinium sulfate product?
A2: Guanidinium salts are highly polar and often require polar solvents for dissolution. The ideal system involves a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures. An anti-solvent can be added to induce precipitation.
| Solvent Class | Examples | Suitability |
| Alcohols | Methanol, Ethanol, Isopropanol | Good primary solvents. The product is often soluble when hot and can be crashed out by cooling or adding an anti-solvent.[5] |
| Water | Deionized Water | Can be used, but the high solubility of many guanidinium salts may lead to low recovery.[3][4][6] Often used with an organic anti-solvent. |
| Ketones | Acetone | Often used as an anti-solvent with alcohols or water.[7] |
| Ethers / Hydrocarbons | Diethyl Ether, Hexane, Ethyl Acetate | Typically used as anti-solvents to precipitate the polar guanidinium salt from a more polar solution.[7] |
Q3: How do I choose between normal-phase and ion-exchange chromatography?
A3: The choice depends on the properties of your specific guanidine derivative.
Caption: Logic for choosing a chromatography method.
Q4: Can I convert my final guanidinium salt back to the free base?
A4: Yes. This can be achieved by several methods. One common lab-scale method is to use a strong base to neutralize the salt.[5] Another effective method is to use a strong cation exchange (SCX) solid-phase extraction (SPE) cartridge. The guanidinium salt is loaded, the counter-ion (sulfate) is washed away, and the free-based guanidine is then eluted with a basic solution like ammoniated methanol.[5]
Experimental Protocols
Protocol 1: General Recrystallization using an Anti-Solvent
-
Dissolve the crude guanidinium sulfate product in a minimum amount of a hot polar solvent (e.g., methanol or ethanol).
-
While the solution is still warm, filter it through a pre-warmed funnel containing a cotton or filter paper plug to remove any insoluble impurities.
-
Slowly add a non-polar anti-solvent (e.g., ethyl acetate or diethyl ether) to the warm, clear filtrate with stirring until the solution becomes faintly turbid.
-
If turbidity persists, add a few drops of the hot polar solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
-
Prepare the Eluent: Choose an appropriate solvent system (e.g., dichloromethane/methanol). To this system, add 1-3% triethylamine (Et₃N) to deactivate the silica. For example, for 1 L of 95:5 DCM/MeOH, add 10 mL of Et₃N.
-
Pack the Column: Wet-pack a chromatography column with silica gel using the prepared basic eluent.
-
Prepare the Sample: Dissolve the crude guanidine in a minimum amount of the eluent. If it is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[2]
-
Load the Column: Carefully add the sample solution or the silica-adsorbed sample to the top of the packed column.
-
Elute: Run the column using the basic eluent, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.[2]
-
Analyze Fractions: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Further drying may be required to remove all traces of the volatile base.
References
troubleshooting guide for reactions involving S-methylisothiourea hemisulfate
Welcome to the technical support center for reactions involving S-methylisothiourea hemisulfate (SMIT). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is S-methylisothiourea hemisulfate and what is its primary use?
A1: S-methylisothiourea hemisulfate is a stable, crystalline solid commonly used as a precursor for guanidinylation reactions and as a convenient source for generating methanethiol (MeSH) in situ or ex situ.[1][2] It serves as a safer, odorless alternative to handling gaseous and toxic methanethiol directly.[1] Its applications include the synthesis of S-methyl thioesters, various heterocyclic compounds, and the modification of peptides.[1][3][4]
Q2: How should I store and handle S-methylisothiourea hemisulfate?
A2: S-methylisothiourea hemisulfate should be stored at -20°C for long-term stability (≥ 4 years).[5] For shipping and short-term handling, room temperature is generally acceptable.[5] The compound is a crystalline solid and should be kept in a tightly sealed container.[6] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation, so appropriate personal protective equipment (PPE) should be worn.[6]
Q3: My reaction yield is low or non-existent. What are the common causes?
A3: Low or no yield can stem from several factors:
-
Insufficient Base: The generation of the active nucleophile (methanethiol or the guanidinylating agent) requires a strong base, such as aqueous NaOH.[1] Incomplete reaction is often due to an inadequate amount or concentration of the base.[1]
-
Poor Reagent Quality: Ensure the S-methylisothiourea hemisulfate and other reagents are pure and have been stored correctly.[7]
-
Substrate Reactivity: The electronic and steric properties of your substrate can significantly impact reactivity. Highly hindered or electron-deficient substrates may require more forcing conditions.
-
Improper Reaction Setup: Reactions often need to be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions.[1] Ensure all glassware is dry and solvents are of appropriate quality.[7]
-
Incomplete Activation: In reactions like S-methyl thioester synthesis from carboxylic acids, the acid must first be activated (e.g., with 1,1'-carbonyldiimidazole, CDI) before the addition of the methanethiol precursor.[1]
Q4: I am observing unexpected side products. What could they be?
A4: The formation of side products can be influenced by reaction conditions. In guanidinylation reactions, for instance, minor side products can form if the reaction is not driven to completion.[3] In reactions generating methanethiol, side reactions could arise from the reactivity of the thiol with other functional groups in your starting material or product. Careful monitoring by TLC is crucial to determine the optimal reaction time.[1]
Q5: Can I monitor the progress of my reaction?
A5: Yes, Thin-Layer Chromatography (TLC) is a standard method for monitoring the consumption of starting material and the formation of the product in these reactions.[1]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter.
Problem 1: Low Conversion of Starting Material
| Potential Cause | Suggested Solution | Supporting Evidence/Rationale |
| Inadequate Base Concentration/Amount | Increase the concentration or equivalents of the aqueous base (e.g., from 1 M to 2 M NaOH).[1] | The generation of methanethiol from S-methylisothiourea hemisulfate is base-mediated. Studies have shown that increasing the base concentration can significantly improve product yield.[1] |
| Poor Solubility of Reagents | Ensure all reagents are fully dissolved. You may need to adjust the solvent system. S-methylisothiourea hemisulfate is soluble in water but may require specific organic solvents for the substrate.[4] | Proper dissolution is essential for reaction kinetics. A biphasic system may be necessary in some cases. |
| Reaction Temperature is Too Low | While many protocols are designed for room temperature, some substrates may require gentle heating.[1] However, be cautious, as higher temperatures can also promote side reactions. | Some protocols for similar reactions have required elevated temperatures (e.g., 80°C), although milder conditions are generally preferred.[8] |
| Inactive Reagent | Verify the quality and storage conditions of your S-methylisothiourea hemisulfate. If in doubt, use a fresh batch. | The reagent has a long shelf life if stored properly at -20°C, but improper storage can lead to degradation.[5] |
Problem 2: Product Decomposition or Loss During Workup
| Potential Cause | Suggested Solution | Supporting Evidence/Rationale |
| Product Instability to Acid/Base | Before quenching the entire reaction, test the stability of your product by taking a small aliquot and treating it with your planned aqueous quench solution (e.g., NaHCO₃, dilute acid). Monitor by TLC.[9] | The product may be sensitive to pH changes. Standard workup procedures involve quenching with reagents like NaHCO₃, which may not be suitable for all products.[1] |
| Product is Water-Soluble | If your product is polar, it may be partitioning into the aqueous layer during extraction. Check the aqueous layer by TLC. If the product is present, perform back-extraction with a suitable organic solvent or use a continuous liquid-liquid extractor. | This is a common issue for polar organic molecules.[9] |
| Product Loss During Purification | Some products may require purification by column chromatography.[1] Ensure you are using an appropriate solvent system for your flash column to achieve good separation without excessive band broadening. | The choice of purification method is critical. For some products, simple extraction is insufficient to achieve high purity.[1] |
Problem 3: Reaction is Uncontrolled or Exothermic
| Potential Cause | Suggested Solution | Supporting Evidence/Rationale |
| Vigorous Initial Reaction | For reactions known to be exothermic, such as the synthesis of S-methylisothiourea hemisulfate itself from thiourea and methyl sulfate, use an ice bath for cooling and add reagents slowly.[10] | The initial reaction can be violent if not properly cooled, which can lead to loss of material.[10] |
| Rapid Gas Evolution | When generating methanethiol, control the rate of gas evolution by slowly adding the base solution to the S-methylisothiourea hemisulfate.[2] | Rapid addition of base will lead to a burst of gas, which can be hazardous and difficult to manage in the reaction setup. |
Experimental Protocols
General Protocol for S-Methyl Thioester Synthesis from a Carboxylic Acid
This protocol is adapted from a room-temperature, metal-free procedure.[1] It utilizes a two-chamber reactor (H-tube) for the ex situ generation of methanethiol.
Materials:
-
Carboxylic Acid (1.0 mmol)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 mmol)
-
S-methylisothiourea hemisulfate (1.2 mmol)
-
Anhydrous Acetonitrile (CH₃CN)
-
2 M Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Two-chamber reactor (H-tube) or similar setup
-
Nitrogen or Argon gas supply
Procedure:
-
Chamber 1 (Acid Activation): In a clean, dry H-tube under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 mmol) and CDI (1.2 mmol) in anhydrous acetonitrile (e.g., 1.0 mL).
-
Stir the mixture at room temperature (e.g., 30°C) for 1 hour to form the carbonyl imidazole intermediate.[1]
-
Chamber 2 (MeSH Generation): After the 1-hour activation, add S-methylisothiourea hemisulfate (1.2 mmol) to the second chamber of the H-tube.
-
Carefully add 2 M aqueous NaOH (e.g., 1.0 mL) to Chamber 2 under a nitrogen atmosphere. Methanethiol gas will begin to evolve.
-
Reaction: Seal the H-tube and stir the entire apparatus at room temperature for 3 hours. The generated methanethiol gas will diffuse into Chamber 1 and react with the activated carboxylic acid.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture from Chamber 1 under reduced pressure.
-
Quench the residue with a saturated NaHCO₃ solution and extract the product with CH₂Cl₂ (e.g., 3 x 10 mL).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography.[1]
Visual Guides
Reaction Pathway: MeSH Generation and Thioester Formation
The following diagram illustrates the core chemical transformation where S-methylisothiourea hemisulfate (SMIT) is used to generate methanethiol (MeSH), which then reacts with an activated substrate.
Caption: Generation of methanethiol from SMIT and subsequent reaction.
Experimental Workflow for S-Methyl Thioester Synthesis
This workflow diagram visualizes the key steps of the experimental protocol.
Caption: Step-by-step workflow for thioester synthesis using SMIT.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for troubleshooting a failed or low-yielding reaction.
Caption: A decision tree for troubleshooting common reaction failures.
References
- 1. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Methylisothiourea sulfate | 2260-00-6 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Guanidinylation with S-methylisothiourea Sulfate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the guanidinylation of proteins and peptides with S-methylisothiourea sulfate, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of guanidinylation with S-methylisothiourea sulfate?
The primary target for guanidinylation with S-methylisothiourea sulfate is the ε-amino group of lysine residues, converting them into homoarginine residues. This modification is often used in proteomics to improve signal intensity in mass spectrometry analysis.
Q2: Why is pH a critical parameter in this reaction?
The pH of the reaction mixture is a critical parameter because the guanidinylation reaction requires the target amino group to be in a deprotonated, nucleophilic state. The pKa of the ε-amino group of lysine is approximately 10.5. Therefore, a basic pH is necessary to ensure a sufficient concentration of the deprotonated form for the reaction to proceed efficiently.
Q3: What is the optimal pH for guanidinylation with S-methylisothiourea sulfate?
The optimal pH for guanidinylation can be protein-dependent but generally falls within the range of 10.5 to 11.3. For instance, a study on milk protein found the optimal condition to be pH 10.8.[1] It is recommended to perform a pH optimization study for your specific protein of interest.
Q4: Can other amino acid residues be modified?
While the primary target is the lysine ε-amino group, the α-amino group at the N-terminus of a protein or peptide can also be guanidinylated, especially at pH values around 9.0.[2] Other nucleophilic side chains are generally less reactive under the conditions used for lysine modification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no guanidinylation | pH is too low: The ε-amino group of lysine is protonated and not sufficiently nucleophilic. | Increase the pH of the reaction buffer to 10.5-11.0. Verify the final pH of the reaction mixture after adding all components. |
| Insufficient reagent: The concentration of S-methylisothiourea sulfate is too low. | Increase the molar excess of S-methylisothiourea sulfate. A 10-fold or higher molar excess over lysine residues is a good starting point. | |
| Short reaction time or low temperature: The reaction has not proceeded to completion. | Increase the reaction time (e.g., 2-4 hours) or temperature (e.g., room temperature to 37°C). Monitor the reaction progress by mass spectrometry. | |
| Protein aggregation: The protein precipitates at the high pH required for the reaction. | Screen for buffer additives that may increase protein solubility at high pH, such as arginine or non-ionic detergents. Perform the reaction at a lower protein concentration. | |
| Incomplete reaction | Suboptimal pH: The pH is not at the optimal point for your specific protein. | Perform a pH titration experiment (e.g., from pH 9.5 to 11.5) to determine the optimal pH for your protein. |
| Steric hindrance: Some lysine residues may be inaccessible within the protein's three-dimensional structure. | Consider performing the reaction under denaturing conditions (e.g., in the presence of urea or guanidine hydrochloride) to expose buried lysine residues. Note that this will result in a loss of the protein's native structure. | |
| Presence of side products | Modification of the N-terminus: The α-amino group of the N-terminus has been guanidinylated. | If N-terminal modification is undesirable, consider protecting the N-terminus prior to the guanidinylation reaction. |
| Reaction with other nucleophiles: At very high pH, other nucleophilic side chains might react. | Carefully control the pH and reaction time. Avoid excessively high pH values if possible. | |
| Protein precipitation during the reaction | High pH induced aggregation: The protein is not stable at the alkaline pH required for the reaction. | Optimize the buffer composition. Consider adding stabilizing agents like glycerol or arginine. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Difficulty in purifying the modified protein | Excess reagent and byproducts: The presence of unreacted S-methylisothiourea and its byproducts can interfere with downstream applications. | Purify the guanidinylated protein using methods such as dialysis, size-exclusion chromatography, or reverse-phase HPLC for peptides. |
Data Presentation
Table 1: Effect of pH on the Guanidinylation of Free L-Lysine with O-methylisourea (OMIU) *
| pH | OMIU to Lysine Ratio | Homoarginine Recovery (%) | Unreacted Lysine Recovery (%) |
| 8.6 | 10:1 | 13 | 79 |
| 9.0 | 10:1 | - | - |
| 9.4 | 10:1 | - | - |
| 9.8 | 10:1 | - | - |
| 10.2 | 10:1 | - | - |
| 10.6 | 10:1 | - | 75 |
| 11.0 | 10:1 | 75 | 9 |
| 8.6 | 1000:1 | - | 53 |
| 9.0 | 1000:1 | 61 | - |
*Data from a study using O-methylisourea, a related guanidinylating reagent. The trend is expected to be similar for S-methylisothiourea sulfate. The recovery of homoarginine increases with pH, indicating more efficient guanidinylation of the ε-amino group at higher pH. At pH 9.0, with a large excess of reagent, significant reaction with the α-amino group can occur, leading to a higher recovery of homoarginine than at pH 8.6 with a lower reagent ratio.[2]
Experimental Protocols
Detailed Methodology for Guanidinylation of a Peptide
This protocol is a general guideline and may require optimization for your specific peptide or protein.
Materials:
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Peptide containing lysine residues
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S-methylisothiourea hemisulfate salt
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Ammonium hydroxide solution (or other suitable base to adjust pH)
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Reaction buffer (e.g., 0.1 M ammonium bicarbonate, pH can be adjusted)
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Trifluoroacetic acid (TFA)
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Acetonitrile (ACN)
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Water (HPLC grade)
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Reverse-phase HPLC system for purification
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
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pH Adjustment: Adjust the pH of the peptide solution to the desired value (e.g., 10.5-11.0) by the dropwise addition of ammonium hydroxide solution. Monitor the pH carefully with a calibrated pH meter.
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Reagent Preparation: Prepare a stock solution of S-methylisothiourea hemisulfate in the reaction buffer. A concentration of 1 M is typically used.
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Guanidinylation Reaction: Add the S-methylisothiourea solution to the peptide solution to achieve the desired molar excess (e.g., 10- to 50-fold molar excess over the total number of amino groups).
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Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by LC-MS.
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Quenching the Reaction: After the desired level of modification is achieved, quench the reaction by acidifying the mixture with a small amount of TFA to a pH of ~3-4.
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Purification: Purify the guanidinylated peptide from excess reagent and byproducts using reverse-phase HPLC. Use a suitable gradient of water/acetonitrile containing 0.1% TFA.
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Verification: Confirm the identity and purity of the modified peptide by mass spectrometry.
Mandatory Visualization
Caption: Workflow for the guanidinylation of proteins/peptides with S-methylisothiourea sulfate, highlighting the critical influence of pH on reaction outcome.
References
Technical Support Center: Purification of Guanidinylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-Methyl-2-thiopseudourea sulfate from their reaction products.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of products synthesized using this compound.
Issue 1: My product is water-soluble, making aqueous extraction difficult.
If your product exhibits significant water solubility, standard liquid-liquid extraction may be inefficient. Consider the following strategies:
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Salting Out: The addition of a saturated salt solution, such as brine (saturated aqueous NaCl), can decrease the solubility of your organic product in the aqueous phase, thereby improving its partitioning into the organic layer.
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Continuous Liquid-Liquid Extraction: For highly water-soluble products, continuous extraction can be more effective than batch extractions. This technique continuously passes the organic solvent through the aqueous phase, allowing for a more exhaustive extraction.
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Reversed-Phase Chromatography: This chromatographic technique is ideal for the separation of polar compounds. The stationary phase is nonpolar (e.g., C18 silica), and a polar mobile phase is used. The more polar unreacted this compound will elute first, while the less polar product is retained longer.
Issue 2: Emulsion formation is complicating phase separation during aqueous workup.
Emulsions are a common issue when working with complex reaction mixtures. To break an emulsion, you can try:
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Addition of Brine: The increased ionic strength of the aqueous phase can help to break the emulsion.
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Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can help to separate the layers.
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Changing the Organic Solvent: Sometimes, switching to a different organic solvent with a greater density difference from water can prevent emulsion formation.
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Centrifugation: Applying centrifugal force can accelerate the separation of the two phases.
Issue 3: I am observing unexpected byproducts in my reaction.
Side reactions can lead to a complex mixture of products, complicating purification. Potential side reactions with this compound include:
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Over-guanidinylation: If your substrate has multiple amine groups, you may see the formation of products with more than one guanidine group. To minimize this, use a controlled stoichiometry of the guanidinylating reagent.
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Reaction with other nucleophiles: Besides the target amine, other nucleophilic functional groups in your starting material could potentially react. Protecting these groups before the guanidinylation step may be necessary.
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Decomposition of the reagent: this compound can decompose, especially under harsh reaction conditions (e.g., high temperatures). Ensure you are using appropriate reaction conditions as per established protocols.
Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the formation of byproducts and optimizing reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider during purification?
A1: this compound is a white crystalline powder with a high melting point (240-241 °C with decomposition) and is highly soluble in water (0.1 g/mL).[1] Its polar and water-soluble nature is the primary characteristic to exploit for its removal from less polar organic products.
Q2: What is the most common method for removing unreacted this compound?
A2: The most straightforward method is typically an aqueous workup . This involves partitioning the reaction mixture between water and a water-immiscible organic solvent. The highly polar this compound will preferentially dissolve in the aqueous layer, which can then be separated and discarded. Multiple extractions with water will enhance the removal efficiency.
Q3: My product has some water solubility. How can I improve the efficiency of an aqueous wash?
A3: As mentioned in the troubleshooting guide, using a saturated salt solution (brine) for washing can decrease the solubility of your product in the aqueous phase, a phenomenon known as "salting out." This will improve the recovery of your product in the organic layer.
Q4: When should I consider using column chromatography?
A4: Column chromatography is a powerful purification technique to use when:
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Your product and the unreacted reagent have similar solubilities, making simple extraction ineffective.
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Your reaction has produced multiple byproducts that need to be separated from your desired product.
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You require a very high purity of your final product.
For polar products, reversed-phase column chromatography is often the most effective choice.
Q5: Are there any other purification techniques I can use?
A5: Yes, other techniques that can be effective depending on the properties of your product include:
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Crystallization/Precipitation: If your product is a solid and is significantly less soluble in a particular solvent system than the unreacted reagent, you can induce crystallization or precipitation of your product, leaving the impurity in the solution.
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Solid-Phase Extraction (SPE): SPE cartridges can be used to selectively retain either your product or the impurities based on their chemical properties (e.g., polarity, charge).
Quantitative Data Summary
| Property | Value | Reference |
| Appearance | White crystalline powder | [1] |
| Melting Point | 240-241 °C (decomposes) | [1] |
| Water Solubility | 0.1 g/mL | [1] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of this compound
This protocol describes a general procedure for removing unreacted this compound from a reaction mixture where the product is soluble in an organic solvent and has low water solubility.
Materials:
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Reaction mixture containing the product and unreacted this compound.
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Deionized water.
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A water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
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Saturated aqueous sodium chloride solution (brine).
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Anhydrous sodium sulfate or magnesium sulfate.
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Separatory funnel.
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Beakers and flasks.
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Rotary evaporator.
Procedure:
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Quench the Reaction: If necessary, quench the reaction by adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
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Solvent Addition: Dilute the reaction mixture with the chosen organic solvent.
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First Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of deionized water.
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Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
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Phase Separation: Allow the layers to separate completely. The aqueous layer (containing the dissolved this compound) is typically the bottom layer if using a denser organic solvent like dichloromethane, and the top layer with less dense solvents like ethyl acetate.
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Drain the Aqueous Layer: Carefully drain and collect the aqueous layer.
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Repeat Washes: Repeat the washing procedure (steps 3-6) with fresh deionized water two more times to ensure complete removal of the water-soluble reagent.
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Brine Wash: Perform a final wash with an equal volume of brine to remove any residual water from the organic layer.
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Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, now free of this compound.
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Further Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Caption: Decision workflow for selecting a purification method.
References
preventing byproduct formation in S-methylisothiourea reactions
Welcome to the technical support center for S-methylisothiourea reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct when reacting S-methylisothiourea with a primary amine?
The most common byproduct is the N,N'-disubstituted guanidine, which results from the reaction of the initially formed monosubstituted guanidine with another molecule of the primary amine. This "over-guanidinylation" is a frequent cause of reduced yield and purification challenges.
Q2: How does the nucleophilicity of the amine affect byproduct formation?
Highly nucleophilic primary amines are more prone to reacting with the monosubstituted guanidine product, leading to a higher proportion of the N,N'-disubstituted byproduct. Less nucleophilic amines, such as anilines, or sterically hindered amines, will react more slowly and may require more forcing conditions, which can potentially lead to other side reactions if not carefully controlled.
Q3: Can S-methylisothiourea react with secondary amines?
Yes, S-methylisothiourea can react with secondary amines to form trisubstituted guanidines. However, the reaction is often slower than with primary amines due to increased steric hindrance.
Q4: What is the role of a base in this reaction, and how does its strength influence the outcome?
A base is typically used to deprotonate the S-methylisothiourea salt, generating the free base which is the reactive species. The base also neutralizes the acidic byproducts of the reaction. The strength of the base can influence the reaction rate and selectivity. A strong, non-nucleophilic base is often preferred to ensure complete deprotonation of the S-methylisothiourea salt without competing in the guanidinylation reaction. However, a very strong base might also deprotonate the newly formed monosubstituted guanidine, potentially increasing its reactivity towards forming the disubstituted byproduct.
Q5: Are there any common impurities in commercial S-methylisothiourea salts that I should be aware of?
Commercial S-methylisothiourea salts, such as the hemisulfate or hydroiodide, are generally of high purity. However, they can be hygroscopic and may contain residual starting materials from their synthesis. It is good practice to store them in a desiccator and, for highly sensitive reactions, to verify their purity by techniques such as NMR or titration.
Troubleshooting Guides
Problem 1: Low yield of the desired monosubstituted guanidine and a significant amount of N,N'-disubstituted byproduct.
Possible Causes:
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Incorrect stoichiometry: Using an excess of the primary amine.
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High reaction temperature: Elevated temperatures can accelerate the second guanidinylation step.
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Prolonged reaction time: Allowing the reaction to proceed long after the starting amine has been consumed.
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Inappropriate base: A base that is too strong or used in excess can promote the formation of the disubstituted product.
Solutions:
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Stoichiometry Control: Use a 1:1 molar ratio of the primary amine to S-methylisothiourea. In some cases, a slight excess of the S-methylisothiourea reagent (e.g., 1.1 equivalents) may be beneficial.
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Temperature Management: Maintain a low to moderate reaction temperature. Room temperature is often a good starting point.
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Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Quench the reaction as soon as the starting amine is consumed.
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Base Selection: Employ a non-nucleophilic base of moderate strength, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
Problem 2: The reaction is sluggish or does not proceed to completion, especially with sterically hindered or electron-deficient amines.
Possible Causes:
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Low reactivity of the amine: Steric hindrance or electron-withdrawing groups on the amine reduce its nucleophilicity.
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Insufficient activation of S-methylisothiourea: The S-methylisothiourea salt may not be fully converted to its free base.
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Inappropriate solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or stabilization of undesired intermediates.
Solutions:
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Increase Reaction Temperature: Gradually increase the reaction temperature and monitor for product formation and potential byproduct formation.
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Use a Stronger, Non-nucleophilic Base: A stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective, but use it judiciously to avoid byproduct formation.
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Solvent Optimization: A more polar, aprotic solvent like dimethylformamide (DMF) or acetonitrile can enhance the reaction rate.
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Alternative Guanidinylating Agents: For particularly challenging substrates, consider using a more reactive guanidinylating agent, such as a protected S-methylisothiourea derivative or a pyrazole-based reagent.
Data Presentation
Table 1: Effect of Amine Nucleophilicity on Product Distribution
| Amine Substrate | Nucleophilicity | Typical Product Distribution (Mono-substituted : Di-substituted) | Recommended Action |
| Benzylamine | High | 70 : 30 | Careful control of stoichiometry and temperature. |
| Aniline | Moderate | 90 : 10 | Can often be run at a 1:1 ratio with good selectivity. |
| tert-Butylamine | Low (sterically hindered) | > 95 : < 5 | May require elevated temperatures or a more reactive guanidinylating agent. |
Table 2: Influence of Reaction Solvent on Guanidinylation of Benzylamine
| Solvent | Polarity | Typical Reaction Time (hours) | Mono-substituted Guanidine Yield (%) | N,N'-dibenzylguanidine Yield (%) |
| Dichloromethane | Low | 12-16 | 65-75 | 20-30 |
| Tetrahydrofuran | Moderate | 8-12 | 70-80 | 15-25 |
| Acetonitrile | High (aprotic) | 4-8 | 80-90 | 5-15 |
| Ethanol | High (protic) | 6-10 | 75-85 | 10-20 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Monosubstituted Guanidine
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To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., acetonitrile, 10 mL/mmol of amine) at room temperature, add a non-nucleophilic base (e.g., triethylamine, 1.2 eq).
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Add S-methylisothiourea hemisulfate salt (1.1 eq) portion-wise over 10-15 minutes with stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion (disappearance of the starting amine), quench the reaction by adding water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired monosubstituted guanidine.
Protocol 2: HPLC-MS Method for Monitoring Reaction Progress
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV at 210 nm and 254 nm, and Mass Spectrometry (ESI+).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Visualizations
Caption: Pathway of monosubstituted guanidine formation and subsequent byproduct generation.
Caption: Troubleshooting workflow for common issues in S-methylisothiourea reactions.
Technical Support Center: Guanidinylation with 2-Methyl-2-thiopseudourea Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions for the guanidinylation of primary amines using 2-Methyl-2-thiopseudourea sulfate.
Troubleshooting Guide
Researchers may encounter several challenges during the guanidinylation reaction and subsequent workup. This guide provides a systematic approach to identifying and resolving common issues.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low. 2. Reagent Degradation: this compound can degrade if not stored properly. 3. Poor Quality Amine: The starting amine may be impure or contain residual acid from its salt form. 4. Incorrect Stoichiometry: An improper ratio of amine to guanidinylating agent can lead to poor conversion. 5. Solvent Issues: The solvent may not be suitable for the reaction or may contain water. | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting amine. If the reaction has stalled, consider increasing the temperature or extending the reaction time. 2. Verify Reagent Quality: Use a fresh bottle of this compound or verify the purity of the existing stock. Store the reagent in a cool, dry place. 3. Purify Starting Amine: If the amine is a salt, ensure it is fully neutralized to the free base before the reaction. Consider purifying the amine by distillation or recrystallization if impurities are suspected. 4. Optimize Stoichiometry: Typically, a slight excess (1.1-1.2 equivalents) of the amine is used. Titrate the amine if the exact concentration is unknown. 5. Use Anhydrous Solvent: Ensure the solvent is dry, as water can interfere with the reaction. Common solvents include water, ethanol, or DMF.[1] |
| Formation of Multiple Products/Byproducts | 1. Side Reactions: The guanidinylating agent can self-condense or react with the solvent. 2. Over-guanidinylation: If the substrate has multiple amine groups, over-reaction can occur. 3. Formation of Urea/Thiourea Byproducts: Reaction with moisture or incomplete reaction can lead to these impurities. | 1. Control Reaction Temperature: Running the reaction at a lower temperature may minimize side reactions. 2. Control Stoichiometry: Use a limiting amount of the guanidinylating agent if selective mono-guanidinylation is desired. 3. Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the formation of hydrolysis-related byproducts. |
| Difficult Product Isolation/Purification | 1. High Polarity of Guanidinium Salt: The product is often a salt and highly soluble in polar solvents, making extraction difficult. 2. Product is an Oil: Guanidinium salts can be difficult to crystallize and may isolate as an oil. 3. Co-elution with Starting Materials: During chromatography, the polar product may co-elute with the starting amine. | 1. Precipitation: After reaction completion, concentrate the mixture and attempt to precipitate the product sulfate salt by adding a less polar solvent like ethanol or acetone.[1] Acidification with sulfuric acid prior to adding the anti-solvent can also promote precipitation.[1] 2. Trituration: If an oil is obtained, try triturating with a non-polar solvent (e.g., diethyl ether, hexanes) to induce crystallization. 3. Alternative Purification: If column chromatography is necessary, consider using a different stationary phase (e.g., alumina) or a specialized column for polar compounds. Ion-exchange chromatography can also be an effective method for purifying ionic compounds. |
| Strong, Unpleasant Odor | Formation of Methyl Mercaptan: The reaction of this compound releases methyl mercaptan (CH₃SH), a volatile and odorous byproduct. | Work in a Fume Hood: Always perform this reaction and the subsequent workup in a well-ventilated fume hood to avoid exposure to methyl mercaptan. Quenching: The odor can be minimized by quenching the reaction mixture with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide in a basic solution, which will oxidize the mercaptan to less volatile and less odorous compounds. This should be done cautiously and with appropriate temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is the typical workup procedure for a guanidinylation reaction with this compound?
A1: A common and effective workup procedure involves precipitation of the guanidinium sulfate salt. After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in a minimal amount of a polar solvent (like water or methanol), and the product is precipitated by adding a less polar solvent such as ethanol or acetone.[1] Acidifying the aqueous solution with a small amount of sulfuric acid before adding the anti-solvent can improve the precipitation of the sulfate salt.[1] The resulting solid can then be collected by filtration, washed with the anti-solvent, and dried.
Q2: My product is a sticky oil and won't crystallize. What should I do?
A2: Guanidinium salts are notoriously difficult to crystallize. If you obtain an oil, you can try the following:
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Trituration: Vigorously stir the oil with a non-polar solvent (e.g., diethyl ether, hexanes, or ethyl acetate). This can sometimes induce crystallization.
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Solvent Exchange: Dissolve the oil in a small amount of a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., diethyl ether) until the solution becomes cloudy. Allow the solution to stand, which may promote crystal growth.
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Purification as a Different Salt: If the sulfate salt is problematic, consider converting it to another salt (e.g., hydrochloride or trifluoroacetate) which may have better crystallization properties.
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Chromatography: If all else fails, purification by column chromatography may be necessary, though it can be challenging.
Q3: How can I monitor the progress of my guanidinylation reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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TLC: Use a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or triethylamine to improve spot shape). The guanidine product will be significantly more polar than the starting amine. Staining with ninhydrin can be used to visualize the primary amine starting material, which will disappear as the reaction proceeds.
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LC-MS: This is the most reliable method. You can directly observe the disappearance of the starting amine's mass peak and the appearance of the product's mass peak.
Q4: What are the main safety precautions when working with this compound?
A4: The primary safety concern is the release of methyl mercaptan, which is a toxic and foul-smelling gas.
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Ventilation: Always work in a certified chemical fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and gloves.
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Waste Disposal: Dispose of all waste containing methyl mercaptan or its derivatives according to your institution's hazardous waste guidelines. Quenching with an oxidizing agent before disposal can help to mitigate the odor.
Experimental Protocol: Guanidinylation of Benzylamine
This protocol describes a typical procedure for the guanidinylation of a primary amine, benzylamine, using this compound.
Materials:
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Benzylamine
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This compound
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Deionized water
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Ethanol
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Concentrated Sulfuric Acid (optional)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Rotary evaporator
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Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) and this compound (0.55 eq) in deionized water (e.g., 20 mL).
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Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the benzylamine is consumed (typically 3-6 hours).
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Workup - Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the water under reduced pressure using a rotary evaporator.
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Workup - Precipitation: To the concentrated residue, add a small amount of water to dissolve the solid. If necessary, acidify the solution with a few drops of concentrated sulfuric acid to ensure the product is fully protonated as the sulfate salt.
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Workup - Isolation: Slowly add ethanol (a less polar solvent) to the aqueous solution with stirring until a white precipitate forms. Continue adding ethanol until precipitation appears complete.
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Filtration and Washing: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any remaining impurities.
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Drying: Dry the collected solid under vacuum to obtain the final benzylguanidinium sulfate product.
Data Presentation
The following table provides illustrative data for the guanidinylation of various primary amines with this compound. Please note that optimal conditions may vary depending on the specific substrate.
| Amine Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | 4 | 100 (reflux in water) | 85 |
| n-Butylamine | 6 | 100 (reflux in water) | 78 |
| Aniline | 12 | 100 (reflux in water) | 55 |
| Cyclohexylamine | 5 | 100 (reflux in water) | 82 |
Experimental Workflow
The following diagram illustrates the general workflow for the guanidinylation reaction and workup procedure.
Caption: Workflow for Guanidinylation and Product Isolation.
References
Technical Support Center: 2-Methyl-2-thiopseudourea Sulfate
Welcome to the technical support center for 2-Methyl-2-thiopseudourea sulfate (S-Methylisothiourea sulfate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as S-Methylisothiourea sulfate (SMT), is a potent inhibitor of nitric oxide synthases (NOS). It acts as a competitive inhibitor at the L-arginine binding site of NOS isoforms, thereby blocking the production of nitric oxide (NO).[1] Some studies suggest it exhibits a degree of selectivity for the inducible nitric oxide synthase (iNOS) isoform.[1]
Q2: What are the common applications of this compound in research?
A2: This compound is widely used in biomedical research to investigate the physiological and pathophysiological roles of nitric oxide. Its applications include studies related to inflammation, septic shock, and neurological disorders where iNOS activity is implicated.[2][3]
Q3: How should solid this compound be stored?
A3: The solid form of this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][5] The compound is hygroscopic and can readily absorb moisture.[5]
Q4: How stable is this compound in solution?
A4: this compound is known to be unstable in aqueous solutions .[4] It is strongly recommended to prepare solutions fresh just prior to use to ensure the compound's integrity and activity.[4]
Q5: What solvents can be used to dissolve this compound?
A5: this compound is soluble in water.[5] For experimental purposes, it is typically dissolved in an appropriate buffer just before use.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound
-
Possible Cause: The compound may have absorbed moisture, leading to clumping.
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Troubleshooting Steps:
-
Ensure the compound has been stored correctly in a desiccated environment.
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Use gentle warming or sonication to aid dissolution in the chosen solvent.
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Prepare the solution at a slightly higher concentration initially and then dilute it to the final desired concentration.
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Issue 2: Inconsistent or No Inhibitory Activity in Assays
-
Possible Cause 1: Degradation of the compound in solution. As stated, this compound is unstable in solution.[4]
-
Solution: Always prepare the solution immediately before the experiment. Avoid storing stock solutions, even for short periods. If you suspect degradation, a fresh batch of the solid compound should be used to prepare a new solution.
-
-
Possible Cause 2: Incorrect pH of the buffer. The stability of the compound can be pH-dependent.
-
Solution: Check the pH of your experimental buffer. While specific data for this compound is limited, significant deviations from a neutral pH may accelerate degradation.
-
-
Possible Cause 3: Incompatibility with other assay components.
-
Solution: Review all components in your assay for potential reactivity with a thiopseudourea compound. Strong oxidizing or reducing agents should be avoided.
-
Issue 3: High Background or Artifactual Results
-
Possible Cause: Presence of degradation products. Hydrolysis of S-methylisothiourea is a likely degradation pathway, which could potentially yield urea, methyl mercaptan, and sulfate ions. These products could interfere with certain assay readouts.
-
Solution:
-
Prepare the solution fresh to minimize the concentration of degradation products.
-
If you suspect interference, run a control experiment with a solution that has been intentionally "aged" to see if it produces similar artifacts.
-
A stability-indicating HPLC method (see Experimental Protocols) can be used to check for the presence of degradation peaks in your solution.
-
-
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference |
| Synonyms | S-Methylisothiourea sulfate, SMT | [5] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Molecular Formula | C₄H₁₂N₄S₂·H₂SO₄ | [6] |
| Molecular Weight | 278.36 g/mol | [6] |
| Melting Point | 240-241 °C (decomposes) | |
| Water Solubility | Soluble | [5] |
| Storage of Solid | Cool, dry, well-ventilated area | [4][5] |
| Solution Stability | Unstable, prepare fresh | [4] |
Experimental Protocols
Protocol 1: Preparation of a Fresh Stock Solution
-
Allow the container of solid this compound to equilibrate to room temperature before opening to minimize moisture absorption.
-
Weigh out the desired amount of the compound rapidly.
-
Dissolve the solid in the appropriate volume of your experimental buffer (e.g., PBS, TRIS) immediately before use.
-
Ensure complete dissolution by vortexing or gentle agitation. Do not store the solution.
Protocol 2: Preliminary Assessment of Solution Stability (Stability-Indicating HPLC Method)
This protocol outlines a general approach to assess the stability of this compound in a specific buffer using HPLC.
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a solution of this compound in your buffer of interest at a known concentration (e.g., 1 mg/mL).
-
Immediately inject a sample into the HPLC system to obtain the initial peak area (t=0).
-
Store the solution under your typical experimental conditions (e.g., room temperature, 37°C).
-
Inject samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining compound at each time point relative to the initial peak area.
-
A significant decrease in the parent peak area over time confirms instability under the tested conditions.
-
Visualizations
Caption: Workflow for stability assessment.
Caption: Troubleshooting inconsistent results.
Caption: SMT inhibits NOS activity.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-Methylisothiourea Sulfate | 867-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Products from 2-Methyl-2-thiopseudourea Sulfate Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of guanidine-containing compounds, the choice of a guanidinylating agent is a critical decision that influences reaction efficiency, substrate scope, and product purity. 2-Methyl-2-thiopseudourea sulfate serves as a common and cost-effective reagent for this transformation. This guide provides an objective comparison of the NMR characterization of reaction products derived from this compound with those obtained from alternative guanidinylating agents, supported by experimental data and detailed protocols.
Performance Comparison of Guanidinylating Agents
The selection of a guanidinylating agent often involves a trade-off between reactivity, stability, cost, and ease of use. While this compound is a reliable reagent, other alternatives such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N'-Di-Boc-N''-triflylguanidine offer advantages in terms of milder reaction conditions and broader substrate compatibility. The subsequent NMR analysis is crucial for confirming the successful guanidinylation and for identifying any potential side products.
Quantitative NMR Data Summary
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the guanidinyl moiety of products formed from the reaction of a primary amine with this compound and two common alternatives. These values are indicative and can vary based on the specific substrate and solvent used.
Table 1: ¹H NMR Data for Guanidinylation Products
| Guanidinylating Agent | Substrate Example | Solvent | Guanidinyl N-H Protons (δ, ppm) | Other Characteristic Signals (δ, ppm) |
| This compound | Benzylamine | DMSO-d₆ | 7.0 - 8.5 (broad) | ~4.4 (Ar-CH₂ -N) |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 4-Bromophenethylamine | DMSO-d₆ | 8.0 - 9.5 (Boc-NH ) | 1.4 - 1.5 (Boc C(CH₃ )₃) |
| N,N'-Di-Boc-N''-triflylguanidine | Not Specified | CDCl₃ | ~11.5 (Boc-NH ), ~10.0 (Boc-NH ) | 1.5 - 1.6 (Boc C(CH₃ )₃) |
Table 2: ¹³C NMR Data for Guanidinylation Products
| Guanidinylating Agent | Substrate Example | Solvent | Guanidinyl Carbon (C=N) (δ, ppm) | Other Characteristic Signals (δ, ppm) |
| This compound | Benzylamine | DMSO-d₆ | ~157 | ~45 (Ar-C H₂-N) |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 4-Bromophenethylamine | DMSO-d₆ | ~155 (Boc-N-C =N), ~163 (Boc-N-C =O) | ~28 (Boc C (CH₃)₃), ~78-83 (Boc C =O) |
| N,N'-Di-Boc-N''-triflylguanidine | Not Specified | CDCl₃ | ~152 (Boc-N-C =N), ~156, ~160 (Boc-N-C =O) | ~28 (Boc C (CH₃)₃), ~80-85 (Boc C =O) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and subsequent NMR characterization of guanidinylation products.
Protocol 1: Guanidinylation using this compound
This protocol describes a general procedure for the synthesis of a monosubstituted guanidine from a primary amine.
Reagents:
-
Primary amine (1.0 equiv)
-
This compound (1.05 equiv)
-
Base (e.g., Triethylamine, 2.2 equiv)
-
Solvent (e.g., DMF or Ethanol)
Procedure:
-
Dissolve the primary amine and this compound in the chosen solvent in a round-bottom flask.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This method is suitable for the synthesis of N,N'-di-Boc-protected guanidines under mild conditions.
Reagents:
-
Primary or secondary amine (1.0 equiv)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv)
-
Solvent (e.g., THF or DMF)
Procedure:
-
Dissolve the amine and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in the solvent in a reaction vessel.
-
Stir the mixture at room temperature for 24 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the protected guanidine.
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of the product.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental procedures.
Caption: General experimental workflow for guanidinylation reactions.
Caption: Reaction scheme for the synthesis of substituted guanidines.
Conclusion
The NMR characterization of products from reactions involving this compound provides a straightforward method for confirming the formation of the desired guanidine. The characteristic signals for the guanidinyl protons and carbon are readily identifiable. When comparing with alternative reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, the key differences in the NMR spectra arise from the presence of the Boc protecting groups, which introduce distinct signals in both the ¹H and ¹³C spectra. The choice of guanidinylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired purity, and cost considerations. This guide provides the necessary data and protocols to make an informed decision and to successfully characterize the resulting products by NMR spectroscopy.
mass spectrometry analysis of guanidines made with S-methylisothiourea hemisulfate
For researchers, scientists, and drug development professionals, the synthesis of guanidine-containing compounds is a critical step in the discovery of new therapeutic agents. The choice of synthetic methodology not only influences the efficiency and scalability of the process but can also impact the subsequent analysis of the final product. This guide provides an objective comparison of guanidine synthesis using S-methylisothiourea hemisulfate against common alternatives, supported by experimental data and detailed protocols for both synthesis and mass spectrometric analysis.
The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in a wide range of biologically active molecules.[1] Its prevalence in natural products and pharmaceuticals necessitates robust and versatile synthetic methods. S-methylisothiourea hemisulfate is a classical and widely used reagent for the guanylation of amines. However, a variety of alternative methods have been developed, each with its own advantages and disadvantages. This guide focuses on a comparative analysis of three prominent methods: the use of S-methylisothiourea hemisulfate, the carbodiimide-mediated approach, and the modern application of the peptide coupling reagent HATU.
Comparison of Guanidine Synthesis Methods
The selection of a guanidinylation reagent is a critical decision in the synthetic workflow, directly impacting reaction yields, substrate scope, and purification strategies. Below is a summary of the performance of S-methylisothiourea hemisulfate compared to two common alternatives.
| Synthesis Method | Reagent | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Isothiourea-based | S-methylisothiourea hemisulfate | 12-24 hours | 70-95% | Cost-effective, readily available reagent.[2] | Often requires elevated temperatures and longer reaction times; potential for side products. |
| Carbodiimide-based | N,N'-Diisopropylcarbodiimide (DIC) | 1-4 hours | 60-90% | Mild reaction conditions, suitable for sensitive substrates. | Carbodiimide reagents can be moisture-sensitive; urea byproduct can complicate purification.[3] |
| Peptide Coupling Reagent | HATU | 1-24 hours | 80-98% | High yields, broad substrate scope including weakly nucleophilic amines, mild conditions.[4][5] | Higher cost of reagent compared to classical methods. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and analysis of guanidine derivatives.
Protocol 1: Guanidine Synthesis using S-methylisothiourea hemisulfate
This protocol describes a general procedure for the guanylation of a primary amine using S-methylisothiourea hemisulfate.
Materials:
-
Primary amine (1.0 eq)
-
S-methylisothiourea hemisulfate (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the primary amine in DMF.
-
Add S-methylisothiourea hemisulfate and the base (TEA or DIPEA) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Guanidine Synthesis using HATU
This protocol is adapted for the guanylation of anilines using HATU and is suitable for moderately nucleophilic amines.[4][5]
Materials:
-
Aniline substrate (1.0 eq)
-
HATU (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
To a stirred solution of the aniline in anhydrous ACN, add TEA.
-
Add HATU to the mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by Gas Chromatography-Flame Ionization Detection (GC-FID) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the desired guanidine.
Protocol 3: LC-MS Analysis of Synthetic Guanidines
This protocol provides a general method for the analysis of guanidine derivatives by LC-MS.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[6][7]
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure separation of the starting materials and product.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 - 5 µL.
MS Conditions (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Data Acquisition: Full scan MS and product ion scan (MS/MS) of the target guanidine's protonated molecular ion ([M+H]⁺).
Mass Spectrometry Analysis and Fragmentation
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of synthetic guanidines. The high basicity of the guanidine moiety facilitates protonation, leading to strong signals for the [M+H]⁺ ion in positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion provides valuable structural information through characteristic fragmentation patterns.
While the core fragmentation of the guanidinium group is generally consistent, the overall fragmentation pattern of a guanidine-containing molecule is influenced by its substituents. The synthetic route itself does not inherently alter the fragmentation pathways of the final, purified guanidine. However, impurities or byproducts specific to a synthetic method can be detected by MS and may interfere with the analysis if not properly removed.
Expected Fragmentation: For a generic N,N'-disubstituted guanidine, common fragmentation pathways observed in MS/MS analysis of the [M+H]⁺ ion include:
-
Loss of an amine substituent: Cleavage of the C-N bond can result in the loss of one of the amine substituents as a neutral molecule.
-
Cleavage of the guanidinium core: Fragmentation of the central CN₃ core can lead to smaller charged fragments.
-
Rearrangement reactions: Depending on the nature of the substituents, intramolecular rearrangements followed by fragmentation can occur.
A direct comparison of the mass spectra of a specific guanidine synthesized by the three different methods would primarily serve to confirm the identity and purity of the product from each route, rather than revealing differences in the intrinsic fragmentation of the molecule itself.
Visualizing Workflows and Pathways
Experimental Workflow
The general workflow for the synthesis and analysis of guanidines is depicted below.
References
- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanidine - Wikipedia [en.wikipedia.org]
- 3. Synthesis of c-di-GMP Analogs with Thiourea, Urea, Carbodiimide, and Guanidinium Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
A Researcher's Guide to Guanidinylating Agents: A Comparative Analysis of 2-Methyl-2-thiopseudourea sulfate and Other Key Reagents
For researchers, scientists, and drug development professionals, the strategic incorporation of the guanidinium group is a cornerstone of modern medicinal chemistry. This functional group, with its intrinsic basicity and hydrogen-bonding capabilities, is a key pharmacophore in numerous biologically active molecules. The choice of guanidinylating agent is a critical decision that directly influences reaction efficiency, substrate scope, and overall synthetic success. This guide provides an objective comparison of 2-Methyl-2-thiopseudourea sulfate with other prominent guanidinylating agents, supported by experimental data to inform your selection process.
The guanidinium moiety, famously present in the amino acid arginine, plays a pivotal role in molecular recognition, catalysis, and overall biological activity. Its ability to form strong, delocalized positive charges at physiological pH allows for potent electrostatic interactions with biological targets.[1] Consequently, the synthesis of guanidine-containing compounds is of paramount importance in the development of new therapeutics.[2][3]
Performance Overview of Common Guanidinylating Reagents
The efficacy of a guanidinylation reaction is contingent on the reagent, the amine substrate, and the reaction conditions. Below is a summary of commonly employed reagents, highlighting their key characteristics.
Table 1: General Comparison of Guanidinylating Reagents [2]
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Isothioureas | This compound | Cost-effective, readily available. | Can require harsh conditions (high pH/temperature), potential for side-product formation.[2][4] |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine | High reactivity, excellent yields, broad substrate scope.[2][5] | Higher cost, requires a subsequent deprotection step.[2] |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild reaction conditions, stable reagent.[6] | Generally slower reaction times compared to triflylguanidines.[2] |
| Uronium/Aminium Salts | HATU, HBTU | Readily available, effective for certain nucleophiles.[2][7] | Guanidinylation can be an unintended side reaction in peptide coupling.[8][9] |
Quantitative Efficiency Comparison
The following tables provide a snapshot of quantitative yield data from various studies, enabling a direct comparison of reagent performance across different amine substrates.
Table 2: Guanidinylation of Various Primary Amines with N,N'-Di-Boc-N''-triflylguanidine [1]
| Primary Amine | Product | Yield (%) |
| Unhindered, primary amines | N,N'-di-Boc-protected guanidine | >90% |
| Benzylamine | N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine | 95% |
| Secondary amines | N,N'-di-Boc-protected guanidine | High |
Table 3: Guanidinylation of Anilines with HATU [7]
| Amine Substrate | Base | Yield (%) |
| Aniline | TEA | Good isolated yield |
| Electron-deficient anilines | KOtBu | Good isolated yield |
Experimental Protocols
Detailed and reproducible protocols are crucial for achieving optimal results in guanidinylation reactions.
Protocol 1: Guanidinylation using this compound (General Procedure)
This protocol is a general guideline for the guanidinylation of a primary amine using this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.0 - 1.5 eq)
-
Base (e.g., Triethylamine, Sodium Carbonate)
-
Solvent (e.g., Water, Ethanol, DMF)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS. Reaction times can vary significantly depending on the substrate and temperature.
-
Upon completion, perform an appropriate aqueous work-up.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the desired guanidine.
Protocol 2: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine
This protocol is highly effective for a broad range of primary and secondary amines.[1]
Materials:
-
Primary amine
-
N,N'-Di-Boc-N''-triflylguanidine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (optional, for less reactive amines)
-
2 M aqueous sodium bisulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 mmol) and N,N'-Di-Boc-N''-triflylguanidine (1.1 mmol) in anhydrous DCM (5 mL).[1]
-
For less reactive amines, add triethylamine (1.1 mmol).[1]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 30 minutes to a few hours.[1]
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL).[1]
-
Wash each aqueous layer with dichloromethane (2 x 10 mL).[1]
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.[1]
Protocol 3: Guanidinylation of Peptides with O-Methylisourea (a related isourea reagent)
This protocol is designed for the conversion of lysine residues to homoarginine in peptide samples for mass spectrometry analysis.[2]
Materials:
-
Dried peptide sample
-
Guanidinylation buffer: 1.0 M O-methylisourea hemisulfate in a 1:1 (v/v) mixture of saturated Na₂CO₃ and water.[2]
-
Ammonium hydroxide (for pH adjustment)
Procedure:
-
Dissolve the dried peptide sample in the guanidinylation buffer.[2]
-
Adjust the pH of the solution to approximately 10.5-11 with ammonium hydroxide.[2]
-
Incubate the reaction mixture at 37-65°C for 20-60 minutes.[2]
-
Stop the reaction by acidification (e.g., with formic acid).[2]
-
Desalt the sample using a C18 ZipTip or equivalent before analysis by mass spectrometry.[2]
Visualizing the Process
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and workflows.
Caption: General experimental workflow for the synthesis of guanidines.
Caption: Proposed mechanism for guanidinylation with a thiopseudourea derivative.
Conclusion
The selection of an appropriate guanidinylating agent is a critical parameter in the synthesis of guanidine-containing molecules. This compound represents a classical and cost-effective option, though it may necessitate harsher reaction conditions. For reactions requiring high efficiency and broad substrate compatibility, reagents like N,N′-Di-Boc-N′′-triflylguanidine offer a powerful, albeit more expensive, alternative. Uronium-based reagents such as HATU can also be effective, particularly for specific nucleophiles, but the potential for side reactions must be considered. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, including the nature of the amine substrate, desired yield, and cost considerations. This guide provides a foundational framework to aid researchers in making informed decisions for their guanidinylation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Guanidine synthesis by guanylation [organic-chemistry.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to S-Methylisothiourea Hemisulfate in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. S-methylisothiourea hemisulfate has emerged as a versatile and advantageous reagent in various synthetic transformations, particularly in guanidinylation and thiomethylation reactions. This guide provides an objective comparison of S-methylisothiourea hemisulfate with alternative reagents, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
Guanidinylation: A Comparative Analysis
The guanidinium group is a key pharmacophore in numerous biologically active molecules. The introduction of this moiety, known as guanidinylation, can be achieved using several reagents. Here, we compare the performance of S-methylisothiourea hemisulfate with two other common guanidinylating agents: N,N′-Di-Boc-N′′-triflylguanidine and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine.
Table 1: Comparison of Guanidinylating Agents for the Conversion of Primary Amines
| Guanidinylating Agent | Substrate (Primary Amine) | Reaction Time | Yield (%) | Reference |
| S-Methylisothiourea Hemisulfate | Benzylamine | 16-24 h | ~90% | [1] |
| N,N′-Di-Boc-N′′-triflylguanidine | Benzylamine | 1-4 h | >95% | [1] |
| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | 24 h | ~92% | [1] |
As indicated in Table 1, S-methylisothiourea hemisulfate provides a high yield for the guanidinylation of primary amines, comparable to other established reagents. While the reaction time may be longer than that of the highly reactive N,N′-Di-Boc-N′′-triflylguanidine, it offers a cost-effective and stable alternative.
Thiomethylation of Carboxylic Acids
S-methylisothiourea hemisulfate also serves as an effective surrogate for the in situ generation of methanethiol (MeSH) for the thiomethylation of carboxylic acids. This approach avoids the handling of gaseous and malodorous MeSH.
Table 2: Thiomethylation of Various Carboxylic Acids using S-Methylisothiourea Hemisulfate
| Carboxylic Acid | Product | Yield (%) |
| Benzoic Acid | S-Methyl benzothioate | 85 |
| 4-Methylbenzoic Acid | S-Methyl 4-methylbenzothioate | 88 |
| 4-Nitrobenzoic Acid | S-Methyl 4-nitrobenzothioate | 82 |
| (E)-Cinnamic Acid | S-Methyl (E)-cinnamate | 80 |
The data in Table 2 demonstrates the utility of S-methylisothiourea hemisulfate for the efficient thiomethylation of a range of aromatic and aliphatic carboxylic acids.
Experimental Protocols
Guanidinylation of a Primary Amine
Objective: To synthesize a guanidine derivative from a primary amine using S-methylisothiourea hemisulfate.
Materials:
-
Primary amine (e.g., Benzylamine)
-
S-Methylisothiourea hemisulfate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of the primary amine (1.0 equiv) in DMF, add S-methylisothiourea hemisulfate (1.2 equiv) and a base such as TEA or DIPEA (2.5 equiv).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired guanidine.
Thiomethylation of a Carboxylic Acid
Objective: To synthesize an S-methyl thioester from a carboxylic acid using S-methylisothiourea hemisulfate.
Materials:
-
Carboxylic acid (e.g., Benzoic acid)
-
1,1'-Carbonyldiimidazole (CDI)
-
S-Methylisothiourea hemisulfate
-
Aqueous Sodium Hydroxide (NaOH, 2M)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a two-necked round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 mmol) and CDI (1.2 mmol) in acetonitrile (1.0 mL).
-
Stir the solution at room temperature for 1 hour to form the acylimidazolide intermediate.
-
In a separate flask, add S-methylisothiourea hemisulfate (1.2 mmol) and 2M aqueous NaOH (1.0 mL).
-
Connect the two flasks via a cannula and bubble the generated methanethiol gas into the solution of the acylimidazolide.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture, quench with saturated aqueous sodium bicarbonate solution, and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the S-methyl thioester.[2]
Mechanistic Insights and Signaling Pathways
Guanidinylation Reaction Workflow
The guanidinylation of a primary amine with S-methylisothiourea hemisulfate proceeds through a nucleophilic substitution mechanism. The amine attacks the electrophilic carbon of the isothiourea, leading to the displacement of methanethiol as a leaving group.
Caption: Workflow for the guanidinylation of a primary amine.
Thiomethylation Experimental Workflow
The thiomethylation of carboxylic acids using S-methylisothiourea hemisulfate involves the activation of the carboxylic acid, typically with CDI, followed by the reaction with in situ generated methanethiol.
Caption: Experimental workflow for thiomethylation.
Role in Drug Development: Nitric Oxide Synthase Inhibition
Beyond its synthetic utility, S-methylisothiourea is a potent inhibitor of nitric oxide synthase (NOS) enzymes.[3][4] Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes. Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory diseases and septic shock. S-methylisothiourea, by mimicking the substrate L-arginine, binds to the active site of NOS and inhibits the production of NO.
Caption: Inhibition of Nitric Oxide Synthase by S-Methylisothiourea.
Conclusion
S-methylisothiourea hemisulfate stands out as a valuable reagent in synthetic chemistry, offering a reliable and cost-effective solution for both guanidinylation and thiomethylation reactions. Its performance is comparable to other widely used reagents, and its application as a nitric oxide synthase inhibitor highlights its significance in the field of drug development. The detailed protocols and mechanistic diagrams provided in this guide are intended to assist researchers in effectively utilizing this versatile compound in their synthetic and pharmacological studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of S-methylisothiourea hemisulfate as inducible nitric oxide synthase inhibitor against kidney iron deposition in iron overload rats - PMC [pmc.ncbi.nlm.nih.gov]
The Cost-Effectiveness of 2-Methyl-2-thiopseudourea Sulfate for Guanidinylation: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of guanidine-containing compounds, the choice of a guanidinylating agent is a critical decision that impacts not only the efficiency and yield of the reaction but also the overall cost of the synthesis. Among the various reagents available, 2-Methyl-2-thiopseudourea sulfate, an isothiourea-based reagent, presents itself as a cost-effective option. This guide provides an objective comparison of this compound with other common guanidinylating agents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your research needs.
Performance Overview of Guanidinylation Reagents
The success of a guanidinylation reaction is influenced by several factors, including the reactivity of the amine substrate, the chosen reagent, and the reaction conditions. Isothioureas, such as this compound, are recognized for their cost-effectiveness and high efficiency in specific applications, particularly in proteomics for the conversion of lysine residues to homoarginine.[1] However, they may necessitate harsh reaction conditions, such as high pH and temperature, and can be prone to side product formation.[1]
In contrast, other classes of reagents offer different advantages and disadvantages. Triflylguanidines, like the well-known Goodman's Reagent (N,N′-Di-Boc-N′′-triflylguanidine), exhibit high reactivity and provide excellent yields across a broad range of substrates, though at a significantly higher cost and with the requirement of a subsequent deprotection step.[1] Pyrazole-carboxamidines, such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, offer a balance of good yields under mild conditions with the trade-off of longer reaction times.[1]
Quantitative Data Comparison
To facilitate a direct comparison, the following tables summarize the cost and performance of this compound and its alternatives.
Table 1: Cost Comparison of Guanidinylation Reagents
| Reagent | Supplier Example | Price (USD) per Gram |
| This compound | Sigma-Aldrich | ~$0.14/g (for 500g) |
| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Sigma-Aldrich | ~$11.46/g (for 25g)[2] |
| N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | Fisher Scientific | ~$221.65/g (for 5g)[3] |
Note: Prices are approximate and subject to change. Bulk pricing may be available.
Table 2: Performance Comparison of Guanidinylation Reagents
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages | Typical Yields |
| Isoureas/Isothioureas | This compound | Cost-effective, high efficiency in proteomics | Can require harsh conditions (high pH/temp), potential for side products | Application dependent, often high for proteomics |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild conditions, stable reagent | Slower reaction times compared to triflylguanidines | 70-95% |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine | High reactivity, excellent yields, broad substrate scope | Higher cost, requires deprotection step | >90% for unhindered primary amines |
Experimental Protocols
Detailed and reproducible protocols are essential for successful guanidinylation. Below are representative protocols for the use of this compound and two common alternatives.
Protocol 1: Guanidinylation of Peptides using this compound for Mass Spectrometry Analysis
This protocol is adapted for the conversion of lysine residues to homoarginine in peptide samples for proteomics applications.[1]
Materials:
-
Dried peptide sample
-
Guanidinylation buffer (e.g., 0.5 M O-methylisourea, pH 10.5-11 with ammonium hydroxide)
-
Ammonium hydroxide (for pH adjustment)
-
Formic acid (for reaction quenching)
-
C18 ZipTip or equivalent for desalting
Procedure:
-
Dissolve the dried peptide sample in the guanidinylation buffer.
-
Adjust the pH of the solution to approximately 10.5-11 with ammonium hydroxide.
-
Incubate the reaction mixture at 37-65°C for 20-60 minutes.
-
Stop the reaction by acidification with formic acid.
-
Desalt the sample using a C18 ZipTip or equivalent before analysis by mass spectrometry.
Protocol 2: Guanidinylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)
This protocol is a general procedure for the guanidinylation of a primary amine.[1]
Materials:
-
Primary amine (1.0 eq)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.
-
Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired protected guanidine.
Protocol 3: Guanidinylation of a Primary Amine using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol provides a general method for guanidinylation using a pyrazole-based reagent.
Materials:
-
Primary amine (1.0 eq)
-
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the primary amine and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine in the anhydrous solvent in a reaction vessel.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N,N′-di-Boc-protected guanidine.
Visualizing Workflows and Pathways
To better understand the application and biological relevance of guanidinylation, the following diagrams illustrate a typical experimental workflow and a key metabolic pathway.
References
A Comparative Guide to Synthetic Equivalents of 2-Methyl-2-thiopseudourea Sulfate for Guanidinylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of the guanidinium group is a critical transformation in the synthesis of a diverse range of biologically active molecules, including pharmaceuticals and peptidomimetics. For decades, 2-Methyl-2-thiopseudourea sulfate has served as a foundational reagent for this purpose. However, the landscape of chemical synthesis has evolved, offering a variety of alternatives with improved efficiency, milder reaction conditions, and broader substrate scope. This guide provides an objective comparison of this compound and its modern synthetic equivalents, supported by experimental data to inform reagent selection in drug discovery and development.
Performance Overview of Guanidinylating Reagents
The efficiency of a guanidinylation reaction is highly dependent on the chosen reagent, the nature of the amine substrate, and the reaction conditions. While this compound is cost-effective, its application can be limited by the need for harsh conditions and the potential for side-product formation. Modern alternatives, particularly those with protecting groups like tert-butoxycarbonyl (Boc), offer significant advantages in terms of reactivity and selectivity.
Quantitative Comparison of Guanidinylating Reagents
The following table summarizes the performance of this compound and its key synthetic equivalents in the guanidinylation of primary amines. Yields can vary based on the specific substrate and reaction conditions.
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages | Typical Yield Range (%) |
| Isothioureas | This compound | Cost-effective, readily available. | Often requires harsh conditions (e.g., high temperature, strong base), potential for side products. | 40-80% |
| N,N'-Di-Boc-S-methylisothiourea | Stable, versatile for solution and solid-phase synthesis, good yields.[1][2][3] | Requires a deprotection step. | 70-95% | |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | High yields, mild reaction conditions, stable reagent.[4][5] | Can have slower reaction times compared to more reactive agents. | >95% |
| 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | High yields, does not require inert atmosphere, suitable for library synthesis.[6][7] | Requires a subsequent reduction step to remove the nitro group. | 70-100% (for nitroguanidine) | |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine | Highly reactive, excellent for sterically hindered or weakly nucleophilic amines.[1][4] | Higher cost, less stable than other reagents. | >90% |
| Thioureas with Activators | N,N'-Di-Boc-thiourea with Cyanuric Chloride (TCT) | Avoids the use of toxic heavy metals (e.g., mercury salts), good yields.[8] | Requires an additional activating agent. | 70-90% |
Experimental Protocols
Detailed and reproducible protocols are essential for successful guanidinylation. Below are representative procedures for the use of this compound and a modern, widely used alternative, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine.
Protocol 1: Guanidinylation of a Primary Amine using this compound
This protocol describes a general procedure for the guanidinylation of a primary amine using this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Aqueous sodium hydroxide (or another suitable base)
-
Water or a suitable alcohol (e.g., ethanol) as solvent
Procedure:
-
Dissolve the primary amine and this compound in the chosen solvent in a round-bottom flask.
-
Add the aqueous base to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., hydrochloric acid) and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired guanidinium salt.
Protocol 2: Guanidinylation of a Primary Amine using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is adapted for the guanidinylation of a generic primary amine under mild conditions.[9]
Materials:
-
Primary amine (1.0 eq)
-
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add N,N′-Di-Boc-1H-pyrazole-1-carboxamidine to the solution. If the amine is used as a salt, add 1.1 equivalents of a non-nucleophilic base.
-
Stir the reaction mixture at room temperature for 2-24 hours.[4] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel with a gradient of ethyl acetate in hexanes) to yield the di-Boc-protected guanidine.[9]
Visualizing Reaction Pathways
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes involved in guanidinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. N,N'-Di-Boc-S-methylisothiourea | 107819-90-9; 322474-21-5 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
- 8. Guanidine synthesis by guanylation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Comparative Guide to Analytical Methods for Monitoring 2-Methyl-2-thiopseudourea Sulfate Reactions
For researchers, scientists, and drug development professionals engaged in reactions involving 2-Methyl-2-thiopseudourea sulfate, selecting the appropriate analytical method to monitor reaction progress is critical for optimization and control. This guide provides a comparative overview of key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide presents detailed experimental protocols adapted from methodologies for structurally similar compounds such as thiourea and other guanidino derivatives.
Introduction to this compound
This compound, also known as S-Methylisothiourea sulfate, is a versatile reagent in organic synthesis. It serves as a precursor in the synthesis of various heterocyclic compounds and is also recognized as a potent inhibitor of nitric oxide synthase (NOS) isoforms. The monitoring of its reactions is crucial for ensuring optimal yield, purity, and reaction kinetics.
Comparison of Analytical Methods
The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, speed, cost, and the nature of the reaction mixture. The following table summarizes the key characteristics of HPLC, UV-Vis Spectrophotometry, and NMR Spectroscopy for monitoring reactions of this compound.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | High sensitivity, selectivity, and resolution. Allows for simultaneous monitoring of reactants, intermediates, and products. | Requires method development and validation. Higher equipment and operational costs. | Quantitative analysis of reaction progress, impurity profiling, and final product assay. |
| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible light by a substance in solution. | Simple, rapid, and cost-effective. Suitable for real-time monitoring. | Lower selectivity; susceptible to interference from other UV-absorbing species in the reaction mixture. | Rapid estimation of the consumption of a UV-active reactant or the formation of a UV-active product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Provides structural information, enabling the identification of reactants, intermediates, and products. Non-destructive. Allows for in-situ, real-time reaction monitoring. | Lower sensitivity compared to HPLC. Higher equipment cost and requires specialized expertise. | Mechanistic studies, kinetic analysis, and real-time monitoring of complex reactions without sample workup. |
Experimental Protocols
The following protocols are proposed as starting points for developing analytical methods to monitor reactions involving this compound. These are based on established methods for similar compounds and should be validated for the specific reaction matrix.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from the analysis of thiourea and its derivatives.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid as a modifier to improve peak shape). A starting point could be 5% acetonitrile, increasing to 95% over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 210 nm or 235 nm. The optimal wavelength should be determined by measuring the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at specific time intervals.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable quenching agent).
-
Dilute the sample with the initial mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Calibration:
Prepare a series of standard solutions of this compound of known concentrations in the diluent. Inject these standards to construct a calibration curve of peak area versus concentration.
UV-Visible Spectrophotometry
This method is suitable for rapid, semi-quantitative monitoring, especially if this compound is the primary UV-active species that changes concentration significantly during the reaction.
Methodology:
-
Wavelength Selection: Dissolve a small amount of pure this compound in a suitable solvent (e.g., water or the reaction solvent) and scan its UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Solvent: Use a solvent that does not absorb significantly at the λmax of the analyte. The reaction solvent itself can be used if it is transparent in the region of interest.
-
Sample Preparation:
-
At timed intervals, withdraw an aliquot from the reaction mixture.
-
Dilute the aliquot with the chosen solvent to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
-
-
Measurement: Measure the absorbance of the diluted sample at the predetermined λmax against a solvent blank.
-
Quantification: The concentration can be determined using a calibration curve prepared from standard solutions of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for real-time, in-situ reaction monitoring.[1][2]
Methodology:
-
Solvent: The reaction should ideally be conducted in a deuterated solvent to avoid a large solvent signal in the ¹H NMR spectrum. If this is not feasible, solvent suppression techniques can be employed.
-
Internal Standard: Add a known amount of an inert internal standard to the reaction mixture. The internal standard should have a simple spectrum with peaks that do not overlap with the signals of the reactants, intermediates, or products.
-
Data Acquisition:
-
Set up the reaction in an NMR tube or in a flask connected to a flow-NMR system.
-
Acquire ¹H NMR spectra at regular intervals throughout the course of the reaction.
-
-
Data Analysis:
Visualizations
Experimental Workflow for HPLC Analysis
Caption: General workflow for monitoring a reaction using HPLC.
Logical Flow for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The selection of an analytical method for monitoring reactions of this compound requires careful consideration of the specific experimental needs. HPLC offers the best combination of sensitivity and selectivity for quantitative analysis. UV-Vis spectrophotometry provides a rapid and cost-effective, albeit less specific, alternative. NMR spectroscopy is unparalleled for gaining mechanistic insights and for real-time, non-invasive monitoring. The provided protocols offer a solid foundation for developing robust and reliable analytical methods for your research and development needs. It is essential to validate these methods under the specific reaction conditions to ensure accurate and reproducible results.
References
- 1. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 3. This compound(867-44-7) 1H NMR [m.chemicalbook.com]
- 4. This compound | C2H8N2O4S2 | CID 75270 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of iNOS Inhibitors: S-methylisothiourea (SMT) vs. L-NMMA
For researchers and professionals in drug development, the selective inhibition of inducible nitric oxide synthase (iNOS) presents a promising therapeutic strategy for a variety of inflammatory and autoimmune disorders. Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in conditions such as septic shock, rheumatoid arthritis, and inflammatory bowel disease. This guide provides a comprehensive comparative analysis of two widely studied iNOS inhibitors: S-methylisothiourea (SMT) and NG-monomethyl-L-arginine (L-NMMA).
This guide will delve into their mechanisms of action, comparative efficacy and selectivity, and provide detailed experimental protocols for their evaluation. All quantitative data is summarized for direct comparison, and key pathways and workflows are visualized to facilitate understanding.
Mechanism of Action: Competitive Inhibition at the L-arginine Binding Site
Both S-methylisothiourea and L-NMMA function as competitive inhibitors of nitric oxide synthase. They vie with the endogenous substrate, L-arginine, for binding to the active site of the enzyme. By occupying this site, they effectively block the synthesis of nitric oxide and its co-product, L-citrulline. This competitive inhibition is a key aspect of their function, and the reversibility of this inhibition can be demonstrated by the addition of excess L-arginine, which displaces the inhibitor and restores enzyme activity.
Quantitative Comparison of Inhibitory Potency and Selectivity
The efficacy and utility of an iNOS inhibitor are largely determined by its potency and its selectivity for the inducible isoform over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). Non-selective inhibition can lead to undesirable side effects, such as hypertension due to the inhibition of eNOS-mediated vasodilation.
Experimental data consistently demonstrates that SMT is a more potent and selective inhibitor of iNOS compared to L-NMMA.
| Inhibitor | Target Isoform | IC50 / Ki Value (µM) | Selectivity Profile |
| S-methylisothiourea (SMT) | iNOS (murine) | EC50: 2-6 | Highly selective for iNOS. At least 10- to 30-fold more potent than L-NMMA for iNOS.[1][2] |
| eNOS (bovine) | Equipotent with L-NMMA[1][2] | ||
| L-NMMA | iNOS (mouse) | Ki: ~6[3][4] | Non-selective inhibitor of all NOS isoforms.[3][4] |
| nNOS (rat) | Ki: ~0.18[3][4] | ||
| eNOS (human) | Ki: ~0.4[3][4] |
Note: IC50 and Ki values are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
In Vivo Efficacy: A Look at Preclinical Models
The superior potency and selectivity of SMT for iNOS translate to beneficial effects in animal models of diseases characterized by iNOS overexpression. In rodent models of septic shock induced by lipopolysaccharide (LPS), therapeutic administration of SMT has been shown to reverse hypotension, reduce organ damage, and improve survival rates.[1][2] In contrast, while L-NMMA can also mitigate hypotension in such models, its lack of selectivity can lead to more pronounced cardiovascular side effects.
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors operate, the following diagrams illustrate the iNOS signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: The NF-κB signaling pathway leading to the induction of iNOS expression.
Caption: A generalized experimental workflow for evaluating iNOS inhibitors in a cell-based assay.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for two common assays used to measure iNOS activity and evaluate inhibitor efficacy.
Griess Assay for Nitrite Determination
This colorimetric assay is a widely used indirect method to measure NO production by quantifying nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water
-
(Note: Stable individually, mix equal volumes of A and B immediately before use)
-
-
Sodium nitrite (NaNO₂) standard solution (1 mM)
-
Cell culture medium
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of nitrite standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM) by serially diluting the 1 mM NaNO₂ stock in the same cell culture medium used for the experiment.
-
Add 50 µL of each standard to duplicate or triplicate wells of the 96-well plate.
-
-
Sample Preparation:
-
Collect 50 µL of cell culture supernatant from each experimental condition (e.g., control, stimulated, inhibitor-treated).
-
Add the supernatant to separate wells of the same 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of the freshly mixed Griess reagent to all wells containing standards and samples.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light. A magenta color will develop in the presence of nitrite.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the experimental samples by interpolating from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control.
-
Radiolabeled L-Arginine to L-Citrulline Conversion Assay
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
[³H]-L-Arginine or [¹⁴C]-L-Arginine
-
Purified iNOS enzyme or cell/tissue lysate containing iNOS
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.4) containing necessary cofactors (NADPH, FAD, FMN, BH₄, and calmodulin)
-
Stop Buffer: e.g., 100 mM HEPES (pH 5.5) containing 10 mM EDTA
-
Dowex AG 50W-X8 cation-exchange resin (Na⁺ form)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, cofactors, and the desired concentration of the test inhibitor (SMT or L-NMMA).
-
Add the source of iNOS enzyme (purified protein or lysate).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a known amount of radiolabeled L-arginine.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding the Stop Buffer. The EDTA in the buffer will chelate calcium, inhibiting any constitutive NOS activity, and the acidic pH will inactivate iNOS.
-
-
Separation of L-Arginine and L-Citrulline:
-
Prepare small columns with the Dowex AG 50W-X8 resin.
-
Apply the reaction mixture to the column. The positively charged, unreacted [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will pass through.
-
-
Quantification:
-
Collect the eluate containing the [³H]-L-citrulline.
-
Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]-L-citrulline produced in each reaction.
-
Determine the inhibitory effect of SMT or L-NMMA by comparing the amount of product formed in the presence and absence of the inhibitor.
-
Conclusion
The choice between S-methylisothiourea and L-NMMA as an iNOS inhibitor depends on the specific requirements of the research. For studies demanding high selectivity for iNOS to minimize off-target effects on constitutive NOS isoforms, SMT is the demonstrably superior choice due to its greater potency and selectivity. L-NMMA, as a non-selective NOS inhibitor, remains a valuable tool for studies investigating the overall physiological roles of nitric oxide, but its use in selectively targeting iNOS-mediated pathologies should be approached with caution, considering its potential for widespread physiological effects. The experimental protocols provided herein offer robust methods for the continued evaluation and comparison of these and other novel iNOS inhibitors.
References
Safety Operating Guide
Proper Disposal of 2-Methyl-2-thiopseudourea Sulfate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-2-thiopseudourea sulfate.
This compound, a compound used in laboratory research, is classified as harmful if swallowed.[1][2] Adherence to proper disposal procedures is crucial to protect both human health and the environment. Disposal must be in accordance with all applicable federal, state, and local regulations.[1][3]
Hazard and Disposal Summary
The following table summarizes key hazard information and disposal recommendations for this compound.
| Parameter | Information | Citation |
| Primary Hazard | Harmful if swallowed (Acute toxicity - Category 4, Oral) | [1][2] |
| Physical State | Crystals or Crystalline Powder | [1] |
| Appearance | White | [2] |
| Recommended Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Prohibited Disposal Method | Do not discharge to sewer systems. Do not contaminate water, foodstuffs, feed, or seed. | [1] |
Step-by-Step Disposal Protocol
Follow these procedures for the safe disposal of this compound and its containers.
1. Personal Protective Equipment (PPE) and Handling:
-
Handling: Handle in a well-ventilated place. Avoid formation of dust and aerosols.[1][4]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Wear chemical impermeable gloves. Gloves must be inspected prior to use.[1]
2. Waste Collection and Storage:
-
Container: Use a designated, compatible, and properly labeled hazardous waste container.[5] The container should be kept tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Storage: Store the waste container away from incompatible materials and foodstuffs.[1][4] Segregate from strong oxidizing agents.[2]
3. Spill and Leak Management:
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: For spills, sweep up the solid material and shovel it into a suitable container for disposal.[2] Avoid dust formation.[1]
-
Ventilation: Ensure adequate ventilation in the event of a spill.[1]
4. Final Disposal:
-
Professional Disposal Service: Arrange for the disposal of the waste through a licensed chemical waste disposal company.[1][3] This is the primary and recommended method of disposal.
-
Incineration: Controlled incineration with flue gas scrubbing is a suitable disposal method.[1]
-
Regulatory Compliance: Disposal must adhere to all federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
5. Container Disposal:
-
Rinsing: Empty containers can be triply rinsed (or the equivalent).[1] The first rinseate should be collected and disposed of as hazardous waste.[5]
-
Disposal of Rinsed Containers: After thorough rinsing, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning if permissible by local regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methyl-2-thiopseudourea sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 2-Methyl-2-thiopseudourea sulfate (CAS RN: 867-44-7). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1][2][3][4][5] Some safety data sheets also indicate that it is suspected of causing cancer and damaging fertility or the unborn child.[5] It is a white crystalline powder that can be hygroscopic.[6] Therefore, appropriate PPE is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact.[5] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities. | To protect eyes from dust particles. Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To prevent skin contact with dust or spills.[5] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or for handling large quantities. | To prevent inhalation of dust. |
Safe Handling and Operational Workflow
Proper handling techniques are crucial to minimize risk. Always work in a well-ventilated area, preferably in a chemical fume hood, to avoid dust dispersion.[2][4]
Experimental Protocol for Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific area for handling the compound.
-
Weighing and Transfer: Conduct weighing and transferring of the solid material within a chemical fume hood to control dust. Use non-sparking tools.[4]
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Note that it is unstable in solution and should be reconstituted just prior to use.[7]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][2][3] Do not eat, drink, or smoke in the work area.[1][2][3][5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[8]
Diagram 1: Safe Handling Workflow
A step-by-step workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill, it is important to act quickly and safely.
-
Small Spills: For small spills, carefully sweep up the solid material, taking care not to create dust, and place it into a suitable, labeled container for disposal.[1][3]
-
Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists.[1]
-
Ingestion: If swallowed, rinse mouth with water and call a poison center or doctor.[1][2][3]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.
Disposal Protocol:
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the contents and container at an approved waste disposal plant.[1][2][3] All disposal practices must be in accordance with federal, state, and local regulations.[3] Do not empty into drains.[1]
-
Professional Disposal: It is recommended to entrust the disposal to a licensed waste disposal company.[2]
Diagram 2: Chemical Waste Disposal Logic
A logical flow for the proper disposal of chemical waste.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound | 867-44-7 [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
